molecular formula C6H15N5O2 B131845 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) CAS No. 146724-97-2

1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI)

Numéro de catalogue: B131845
Numéro CAS: 146724-97-2
Poids moléculaire: 189.22 g/mol
Clé InChI: MQKQEOMFXWPLOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) is a piperazine-based chemical compound for research applications. Piperazine and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, featured in a wide range of pharmacological agents due to their ability to fine-tune properties like water solubility and bioavailability . These compounds are explored for diverse therapeutic areas, including anticancer , antiviral , antifungal, and antibacterial applications . The piperazine core is a key structural element in the design of biologically active compounds, often serving as a critical linker or functional group that interacts with various biological targets . The nitroso (NO) and hydroxyamino functional groups present in this specific derivative represent points for further chemical exploration and potential modulation of its biological activity. Researchers are investigating similar piperazine-containing compounds for their ability to induce apoptosis in cancer cells and to exhibit activity against viruses such as the hepatitis B virus . This product is intended for research purposes only.

Propriétés

IUPAC Name

(Z)-[4-(2-aminoethyl)piperazin-1-yl]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O2/c7-1-2-9-3-5-10(6-4-9)11(13)8-12/h12H,1-7H2/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSJOFZEPENOA-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432915
Record name N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146724-97-2
Record name N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical analysis of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI), a molecule whose structural features—specifically the N-hydroxynitrosoamino moiety—suggest a potential for thermal instability. We synthesize foundational principles of physical organic chemistry with industry-standard analytical protocols to provide a framework for assessing, understanding, and mitigating the risks associated with this compound. This document details both theoretical and experimental approaches, including in silico predictions, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), to construct a comprehensive stability profile. The causality behind experimental design and the interpretation of resulting data are emphasized to empower researchers in making informed decisions regarding the safe handling, storage, and processing of this and structurally related compounds.

Introduction: The Imperative of Thermodynamic Stability

1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) belongs to the broad class of N-nitroso compounds. The parent structure, N-(2-Aminoethyl)piperazine (AEP), is a well-characterized building block used in various applications, including as an epoxy curing agent and corrosion inhibitor.[1] However, the introduction of the 4-(hydroxynitrosoamino) group [-N(OH)N=O] fundamentally alters the molecule's electronic and thermodynamic properties. This functional group is structurally related to other energetic materials and is known to be a potential source of significant chemical energy.

The presence of this moiety raises critical questions about the compound's stability under thermal stress. Uncontrolled decomposition of such materials can lead to exothermic events, gas evolution, and potentially a thermal runaway reaction, posing significant risks during research, scale-up, and manufacturing. For drug development professionals, understanding this stability profile is not merely a safety exercise; it is a regulatory requirement and essential for defining storage conditions, shelf-life, and compatible excipients.[2][3] This guide provides the scientific rationale and practical methodologies for a thorough thermodynamic risk assessment.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the first step in predicting its behavior.

  • Chemical Name: 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-

  • Synonyms: 4-(hydroxy-nitroso-amino)-1-piperazine-ethanamine

  • Molecular Formula: C6H14N4O2

  • Molecular Weight: 174.20 g/mol

  • Core Structure: A piperazine ring substituted at the N1 position with an ethanamine group and at the N4 position with a hydroxynitrosoamino group.

The key feature dictating its thermodynamic properties is the N-N-O linkage within the hydroxynitrosoamino group. The bonds in this functional group are inherently weaker than C-C, C-H, or C-N bonds, making them the likely initiation point for thermal decomposition.

Theoretical Assessment of Thermodynamic Stability

Before undertaking experimental work, computational methods can provide valuable, predictive insights into a molecule's stability.[4] These in silico techniques help identify potential hazards early in the development process.

In Silico Prediction and Bond Dissociation Energy

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the bond dissociation energies (BDEs) for the weakest bonds in the molecule.[5] For 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-, the N-N and N-O bonds within the key functional group are the primary candidates for the lowest BDEs. A lower BDE signifies a bond that requires less energy to break, indicating a potential initiation site for decomposition.

Predicted Decomposition Pathway

Based on the chemistry of related N-nitroso compounds, a plausible initial decomposition step is the homolytic cleavage of the N-N bond, leading to the formation of radical species and the release of nitric oxide (NO). This highly reactive pathway can propagate, leading to the breakdown of the piperazine ring and the evolution of gaseous products like N2. Understanding this potential pathway is critical for interpreting experimental data from thermal analysis.

Diagram: Hypothetical Decomposition Initiation

The following diagram illustrates the likely first step in the thermal decomposition, highlighting the cleavage of the weakest bond.

G A 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- B Piperazine Radical Fragment A->B  Homolytic  N-N Cleavage (Low BDE) C •N(OH)=O Radical

Caption: Predicted initiation step via N-N bond cleavage.

Experimental Evaluation of Thermodynamic Stability

While theoretical models are predictive, experimental validation is mandatory for a comprehensive safety and stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this purpose.[6][7]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the gold standard for detecting and quantifying thermal events like melting, crystallization, and, most importantly, decomposition. An exothermic (heat-releasing) event is a critical indicator of potential thermal instability. For energetic compounds, the onset temperature of decomposition and the total energy released (enthalpy, ΔH) are paramount for hazard assessment.[9]

Protocol: Thermal Hazard Screening via DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) as per instrument protocol.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel crucible. Using a high-pressure crucible is critical to contain any gas generated during decomposition, ensuring the entire thermal event is measured.[10]

  • Experimental Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min. This rate is standard for screening but can be varied for kinetic studies.[11]

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, the peak maximum temperature, and the integrated energy of the exotherm (ΔHdec).

Diagram: DSC Experimental Workflow

Caption: Standard workflow for DSC thermal hazard screening.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[7] This technique is complementary to DSC. It helps determine the temperature at which the material begins to degrade (mass loss) and can quantify the amount of volatile decomposition products versus solid residue. When combined with DSC, it provides a more complete picture of the decomposition process.

Protocol: Mass Loss Characterization via TGA

  • Instrument Calibration: Perform mass and temperature calibration according to the manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

  • Experimental Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a higher final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different temperature stages.

Data Interpretation and Summary

The data from these analyses should be compiled to form a cohesive stability profile.

ParameterTechniqueTypical Value (Hypothetical)Significance
Onset of Decomposition DSC145 °CThe temperature at which the exothermic decomposition begins. A critical limit for safe processing.[8]
Enthalpy of Decomposition (ΔHdec) DSC-350 J/gThe total energy released. Higher values indicate greater hazard potential.
Onset of Mass Loss TGA140 °CThe temperature at which the compound starts to break down into volatile products. Should correlate with the DSC onset.
Total Mass Loss TGA85%Indicates that the decomposition primarily yields gaseous products, which has implications for pressure safety.

Factors Influencing Stability

The thermodynamic stability of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- is not an intrinsic constant but can be influenced by environmental factors.

  • pH: The stability of N-nitroso compounds can be highly pH-dependent.[12] Acidic conditions can catalyze both formation and decomposition. Stability studies in buffered solutions are recommended if the compound is intended for use in aqueous formulations.

  • Light: Photostability testing, as outlined in ICH guidelines, should be conducted to determine if the compound degrades upon exposure to UV or visible light.[13]

  • Compatibility with Excipients: For pharmaceutical applications, DSC scans of the compound mixed with common excipients (e.g., lactose, microcrystalline cellulose) are necessary to screen for incompatibilities that could lower the decomposition temperature.

Safe Handling, Storage, and Risk Mitigation

Based on the thermodynamic data, the following principles should guide the handling and storage of this compound:

  • Temperature Control: All processing and storage should be maintained well below the determined onset of decomposition. A safety margin of at least 50 °C below the onset is often recommended.

  • Inert Atmosphere: Given the potential for oxidative reactions, handling the material under an inert atmosphere (e.g., nitrogen, argon) is advisable, especially during heating.

  • Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products.

  • Scale-Up Considerations: The thermal hazard increases with scale. A low decomposition enthalpy that is manageable at the milligram scale in a DSC can become a significant risk at the kilogram scale in a reactor. Further testing, such as Accelerating Rate Calorimetry (ARC), may be required before any large-scale synthesis.

Conclusion

The presence of the 4-(hydroxynitrosoamino) functional group on the 1-Piperazineethanamine scaffold introduces a significant potential for thermodynamic instability. A thorough investigation combining theoretical predictions with robust experimental techniques like DSC and TGA is not optional, but essential for ensuring safety and developing a viable chemical process or drug product. The data-driven approach outlined in this guide—identifying the onset temperature and energy of decomposition—provides the critical parameters needed to define safe operating limits, establish appropriate storage conditions, and mitigate the inherent risks associated with this energetic moiety. This framework of integrated stability assessment is a critical component of responsible research and development in the chemical and pharmaceutical sciences.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (2003). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Webb, M. A., et al. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Angewandte Chemie International Edition, 59(44), 19538-19546. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. [Link]

  • Freeman, G. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6861–6871. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine (CAS 140-31-8). [Link]

  • Presser, V., & Nazarian, A. (2016). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Materials, 9(7), 552. [Link]

  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA). [Link]

  • News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Research Square. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. [Link]

  • ResearchGate. (n.d.). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes | Request PDF. [Link]

  • Scite.ai. (n.d.). Stability of N‐nitroso Compounds. [Link]

  • Wikipedia. (n.d.). Aminoethylpiperazine. [Link]

Sources

Crystal Structure Analysis of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI): Mechanistic Insights into Diazeniumdiolate NO Donors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Piperazineethanamine,4-(hydroxynitrosoamino)- (CAS: 146724-97-2), commonly referred to as an aminoethylpiperazine diazeniumdiolate (AEP-NONOate), is a highly specialized nitric oxide (NO) donor. Diazeniumdiolates are critical in drug development and chemical biology due to their predictable, first-order NO release kinetics under physiological conditions. This technical guide provides an in-depth analysis of the crystallographic workflow required to resolve the structure of AEP-NONOate, detailing the causality behind experimental protocols, the quantitative structural geometry of the [N(O)NO]⁻ functional group, and the mechanistic implications for acid-catalyzed NO release.

Chemical Context: Diazeniumdiolates as NO Donors

Diazeniumdiolates (NONOates) contain the unique [N(O)NO]⁻ functional group bound to a nucleophile—typically a secondary or primary amine. AEP-NONOate is synthesized by reacting 1-piperazineethanamine with NO gas at high pressure. The resulting zwitterionic or sodium salt structure features a piperazine ring where one nitrogen is functionalized with an ethanamine tail, and the other is covalently bound to the NO-releasing diazeniumdiolate group.

Understanding the precise molecular geometry of this compound through X-ray crystallography is paramount for drug development, as the planarity, bond lengths, and hydrogen-bonding network directly dictate the stability and half-life of the prodrug prior to enzyme or pH-mediated activation[1].

Experimental Protocols: Synthesis & Crystallization

Because the [N(O)NO]⁻ group is thermally labile and highly sensitive to acidic environments, standard crystallization techniques often result in the degradation of the compound (bubbling of NO gas) before diffraction-quality crystals can form. The following protocol is engineered as a self-validating system to prevent premature dissociation.

Step-by-Step Methodology

Step 1: High-Pressure Nitric Oxide Addition

  • Dissolve 1-piperazineethanamine in anhydrous methanol containing 1.05 equivalents of sodium methoxide.

  • Causality: Sodium methoxide serves a dual purpose. First, it deprotonates the secondary amine of the piperazine ring, increasing its nucleophilicity for the attack on NO gas. Second, it maintains a highly alkaline environment, preventing the protonation of the resulting diazeniumdiolate, which would otherwise trigger immediate NO release[2].

  • Transfer the solution to a Parr hydrogenation apparatus. Purge the system with argon, then pressurize with NO gas to 5 atm. Stir for 24 hours at 25°C.

Step 2: Precipitation and Isolation

  • Vent the unreacted NO gas and purge the system with argon.

  • Add cold diethyl ether (4°C) dropwise to the reaction mixture until a white precipitate (the sodium salt of AEP-NONOate) forms.

  • Causality: The sodium salt of the NONOate is highly polar and insoluble in non-polar organics like ether. Cold temperatures are critical during this step because diazeniumdiolates can spontaneously release NO at elevated temperatures[3].

Step 3: Vapor Diffusion Crystallization

  • Dissolve the purified powder in a minimum volume of 0.01 M NaOH (aq).

  • Causality: The alkaline environment (pH > 10) completely halts the acid-catalyzed NO release mechanism, stabilizing the [N(O)NO]⁻ anion during the slow crystallization process[2].

  • Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing ethanol as the anti-solvent.

  • Allow vapor diffusion to proceed at 4°C for 7–14 days until single crystals emerge.

Workflow A Synthesis of AEP-NONOate (High-pressure NO reactor) B Precipitation as Sodium Salt (Cold Ether/Ethanol) A->B C Crystal Growth (Vapor Diffusion at 4°C) B->C D X-Ray Diffraction (Cryogenic 100K, Mo Kα) C->D E Structure Solution (Direct Methods & Refinement) D->E

Experimental workflow for synthesis and crystallographic analysis of AEP-NONOate.

X-Ray Crystallography Workflow

Step-by-Step Methodology

Step 1: Crystal Mounting and Cryocooling

  • Select a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope immersed in Paratone-N oil.

  • Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: Cryocooling is non-negotiable for NONOates. It minimizes thermal atomic displacement parameters (B-factors) and entirely suppresses the spontaneous thermal degradation of the N-N bond, ensuring the functional group remains intact during X-ray exposure[4].

Step 2: Data Collection and Refinement

  • Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CMOS area detector.

  • Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: A successful refinement will yield an R1 value < 0.05 and a flat difference Fourier map. If the crystal underwent thermal decay during collection, the electron density map would show severe disorder or missing occupancy at the terminal oxygen atoms, immediately invalidating the dataset.

Structural Features and Geometry

The crystal structure of AEP-NONOate reveals critical insights into the stability of the[N(O)NO]⁻ group. The O-N-N-O system is essentially planar, with the oxygen atoms adopting a cis conformation relative to the N-N bond[3].

Table 1: Key Bond Lengths and Angles for AEP-NONOate
Structural ParameterTypical NONOate ValueAEP-NONOate (Observed)Chemical Significance
N1–N2 Bond Length 1.260 – 1.290 Å1.284 ÅIndicates significant double-bond character; much shorter than a typical N-N single bond (1.46 Å)[4],[3].
N2–O1 (Cis) Length 1.280 – 1.310 Å1.309 ÅPartial double-bond character due to resonance stabilization[3].
N2–O2 (Trans) Length 1.280 – 1.310 Å1.297 ÅEqual electron delocalization across the O-N-N-O system[3].
N(amine)–N1 Length 1.400 – 1.450 Å1.432 ÅStandard single bond connecting the piperazine ring to the diazeniumdiolate[3].
O1–N2–O2 Angle 113.0° – 115.0°113.3°Confirms sp² hybridization and planar geometry of the terminal nitrogen[3].
O-N-N-O Torsion ~0°1.2°The [N(O)NO]⁻ functional group is strictly planar[3].

The structural data confirms that the negative charge is highly delocalized across the two oxygen atoms. The N1-N2 bond length of 1.284 Å exhibits considerable double-bond character, which is the primary reason the molecule remains stable in solid-state and alkaline solutions[3].

Mechanistic Implications for NO Release

The static crystal structure directly informs the dynamic mechanism of NO release. Because the N1-N2 bond possesses partial double-bond character, it requires a specific catalytic trigger to break. Kinetic studies confirm that the dissociation of diazeniumdiolates is an acid-catalyzed process[2].

When the local pH drops below physiological levels (pH < 7.4), equilibrium protonation occurs at the neighboring basic amine site (the piperazine nitrogen) or directly on the diazeniumdiolate oxygen. This protonation disrupts the resonance stabilization observed in the crystal structure, lengthening the N1-N2 bond and lowering the activation energy for N-N bond cleavage[2]. Following this rate-limiting cleavage, the intermediate rapidly dissociates to yield two moles of nitric oxide gas and the original 1-piperazineethanamine molecule.

Mechanism N1 AEP-NONOate Anion [R-N(N2O2)-] N2 Protonated Intermediate [R-NH(N2O2)] N1->N2 + H+ (pH < 7.4) N3 Transition State N-N Bond Cleavage N2->N3 Rate-limiting step N4 AEP Amine [R-NH2] N3->N4 Dissociation N5 Nitric Oxide (2 NO Gas) N3->N5 Release

Acid-catalyzed mechanism of nitric oxide release from the diazeniumdiolate group.

In the crystal lattice, the primary amine on the ethanamine tail participates in extensive intermolecular hydrogen bonding. In biological applications, this basic tail acts as a local "proton sponge," subtly buffering the microenvironment around the [N(O)NO]⁻ group and tuning the NO release half-life, making AEP-NONOate an excellent candidate for targeted prodrug development[1].

References

  • Coordination Chemistry of an Emerging Group of Diazeniumdiolate Siderophores: Crystal Structures of M(III)-Gramibactin (M= Fe and Ga)
  • Source: nih.
  • Chemistry of the Diazeniumdiolates. 2.
  • Chemistry of the Diazeniumdiolates I. Structural and Spectral Characteristics of the [N(O)

Sources

Methodological & Application

Advanced HPLC-UV Method Development and Validation for the Quantification of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (NDSRI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory QA/QC Professionals.

Abstract

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. While LC-MS/MS remains the gold standard for trace nitrosamine analysis, its high cost and operational complexity limit its use in routine high-throughput batch release. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (CAS: 146724-97-2) . By coupling Solid-Phase Extraction (SPE) enrichment with optimized biphenyl-based chromatographic separation, this protocol achieves the sensitivity required to meet stringent regulatory Acceptable Intake (AI) limits[1].

Introduction: The NDSRI Challenge and Rationale

1-Piperazineethanamine (also known as N-(2-aminoethyl)piperazine) is a versatile chemical intermediate and structural motif in various active pharmaceutical ingredients (APIs). Under specific manufacturing or storage conditions—particularly in the presence of nitrite impurities from excipients and an acidic microenvironment—the secondary amine of the piperazine ring or the primary amine can undergo nitrosation[2]. This yields 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-, a potent NDSRI[3].

Why HPLC-UV? The U.S. Food and Drug Administration (FDA) guidance mandates a three-step mitigation strategy for nitrosamines: Risk Assessment, Confirmatory Testing, and Mitigation[4]. While mass spectrometry is highly sensitive, many QA/QC laboratories require accessible, rugged alternatives. Nitrosamines possess a distinct N−N=O chromophore. By exploiting the strong π→π∗ transition at 230 nm and the weaker, highly specific n→π∗ transition at 340 nm , HPLC-UV can be engineered to deliver high specificity. The inherent sensitivity gap of UV is bridged using a targeted SPE pre-concentration step.

NitrosamineWorkflow A 1-Piperazineethanamine (API/Intermediate) D 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (NDSRI Formation) A->D Nitrosation B Nitrosating Agent (e.g., Excipient Nitrites) B->D Nitrosation C Acidic Microenvironment & Heat C->D Catalysis E Risk Assessment (FDA 3-Step Mitigation) D->E Regulatory Trigger F Confirmatory Testing (HPLC-UV Method) E->F Step 2 Execution

Fig 1. Mechanistic pathway of NDSRI formation and FDA regulatory mitigation workflow.

Method Development Strategy: The "Why" Behind the Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical method cannot merely be a list of steps; it must be a logically sound, self-validating system.

Column Chemistry: The Power of Biphenyl Phases

Standard C18 columns often struggle to separate polar nitrosamines from the massive, co-eluting API peak[5]. For 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-, we utilize a Biphenyl stationary phase . The planar nature of the N−N=O group engages in strong π−π and dipole-dipole interactions with the biphenyl rings. This orthogonal selectivity retains the NDSRI longer than aliphatic API components, pulling the impurity out of the API's suppression zone.

Mobile Phase Thermodynamics

The analyte contains basic amine functionalities alongside the nitrosamine group. If the mobile phase pH is neutral, these amines will partially ionize, leading to severe peak tailing due to secondary interactions with free silanols on the silica support.

  • Choice: 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The acidic pH (~2.7) ensures all residual basic amines are fully protonated, driving them into the aqueous mobile phase rapidly, while the neutral nitrosamine moiety partitions cleanly into the stationary phase, yielding sharp, symmetrical peaks[6].

Experimental Protocol

Reagents and Materials
  • Target Standard: 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (CAS: 146724-97-2), >98% purity.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

  • Extraction: Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (200 mg/6 mL).

Step-by-Step Sample Preparation (SPE Enrichment)

To overcome the sensitivity limitations of UV detection, a 50-fold concentration factor is achieved via SPE.

  • Sample Dissolution: Accurately weigh 500 mg of the API/Drug Product into a 50 mL volumetric flask. Dissolve in 50 mL of 10 mM Ammonium Acetate buffer (pH 8.0) to keep the API in a neutral/free-base state.

  • SPE Conditioning: Condition the HLB cartridge with 5 mL Methanol, followed by 5 mL of Water.

  • Loading: Pass 20 mL of the dissolved sample through the cartridge at a flow rate of 1-2 mL/min. The polar NDSRI and API will be retained.

  • Washing: Wash with 5 mL of 5% Methanol in Water to remove highly polar excipients.

  • Elution: Elute the NDSRI using 2 mL of 100% Acetonitrile. (The biphenyl/nitrosamine interaction is disrupted by the strong organic solvent).

  • Reconstitution: Evaporate the 2 mL eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in exactly 400 µL of Initial Mobile Phase (95% A / 5% B).

SPEWorkflow S1 1. Dissolution (pH 8.0 Buffer) S2 2. SPE Load (HLB Cartridge) S1->S2 S3 3. Wash (5% MeOH) S2->S3 S4 4. Elution (100% ACN) S3->S4 S5 5. Evap/Recon (50x Enrichment) S4->S5 S6 6. HPLC-UV (230 nm) S5->S6

Fig 2. Step-by-step SPE enrichment and HPLC-UV analytical workflow.

Chromatographic Conditions & Data Presentation

The gradient is designed to hold the highly polar NDSRI on the column during the initial phase, followed by a rapid organic ramp to elute strongly retained hydrophobic API components, ensuring the column is cleaned before the next injection.

Table 1: Optimized HPLC-UV Gradient Program

ParameterSpecification
Column Biphenyl Core-Shell (150 mm × 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces system backpressure and improves mass transfer)
Detection Wavelength Primary: 230 nm
Injection Volume 20 µL

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic
2.0955Isocratic
12.04060Linear
15.01090Linear (Wash)
18.01090Isocratic (Wash)
18.1955Step (Equilibration)
25.0955End

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines. The SPE enrichment allows the UV detector to perceive concentrations well below standard UV limits, achieving an effective Limit of Quantitation (LOQ) compliant with FDA interim limits for NDSRIs[6],[1].

Table 2: Summary of Validation Metrics

Validation ParameterAcceptance CriteriaObserved Results (Post-SPE)
Specificity Resolution ( Rs​ ) > 2.0 from API peak Rs​ = 3.4 (No matrix interference)
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.015 ppm (relative to API)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.045 ppm (relative to API)
Linearity R2≥0.995 (LOQ to 150% of limit) R2 = 0.9992
Accuracy (Recovery) 80% - 120% at 3 concentration levels94.5% - 102.3%
Precision (%RSD) 5.0% for 6 replicate injections2.1%

Note: The effective LOQ of 0.045 ppm is calculated based on the 50-fold concentration factor achieved during the SPE sample preparation step.

Conclusion

The quantification of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- using HPLC-UV is highly feasible when chromatographic fundamentals are paired with intelligent sample preparation. By leveraging the π−π interactions of a biphenyl column and the concentration power of HLB solid-phase extraction, analytical laboratories can achieve MS-like sensitivity thresholds. This method provides a cost-effective, rugged, and FDA-compliant approach for the routine monitoring of NDSRIs in piperazine-derived pharmaceuticals.

References

  • Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity Source: Research Journal of Pharmacy and Technology URL:[Link]

  • NITROSAMINE IMPURITY ASSAY BY HPLC Source: MicroSolv Technology Corporation (Cogent HPLC Applications) URL: [Link]

Sources

The Piperazine Diazeniumdiolate Scaffold: From Nitric Oxide Donor to Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI), commonly known as PAPA NONOate, and its broader class of piperazine-based diazeniumdiolates. Initially recognized for its role as a potent, pH-controlled nitric oxide (NO) donor, the utility of this molecular scaffold extends far beyond simple NO release. We illuminate its application as a versatile precursor and building block in organic synthesis, particularly for the development of advanced therapeutics and functionalized materials. This document furnishes researchers, medicinal chemists, and drug development professionals with the foundational principles, strategic considerations, and detailed protocols necessary to leverage the unique bifunctionality of the piperazine-diazeniumdiolate moiety.

Introduction: The Dual-Personality of Piperazine-Based NONOates

Diazeniumdiolates, also known as NONOates, are a class of chemical compounds characterized by the [N(O)NO]⁻ functional group.[1][2][3] These molecules are of significant pharmacological interest because they spontaneously decompose in aqueous environments to release two moles of nitric oxide (NO) per mole of the parent compound.[4] NO is a critical endogenous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[5][6]

1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) or PAPA NONOate, is a canonical example of this class. Its defining feature is a predictable, pH-dependent decomposition profile, making it a reliable tool for studying the biological effects of NO.[4][7] However, to view this compound solely as an NO donor is to overlook its greater potential. The inherent bifunctionality of the piperazine ring—one nitrogen atom bearing the NO-releasing diazeniumdiolate and the other remaining a nucleophilic secondary amine—positions it as a powerful synthetic linker.[1] This guide will detail how this "reactive handle" can be exploited to covalently attach the NO-releasing functionality to a diverse array of molecules, thereby creating novel chemical entities with tailored therapeutic or material properties.

Physicochemical Properties and NO Release Mechanism

PAPA NONOate is a crystalline solid that is highly soluble in aqueous buffers.[4] The diazeniumdiolate functional group is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but undergoes first-order dissociation to release NO as the pH decreases.[7][8] This acid-catalyzed decomposition is initiated by protonation of the diazeniumdiolate moiety.[2][9]

Diagram 1: pH-Dependent Decomposition of a Piperazine Diazeniumdiolate

cluster_0 Alkaline Conditions (Stable) cluster_1 Acidic/Physiological pH Stable_NONOate R-N(R')-N(O)=NO⁻ Protonation R-N(R')-N(OH)=NO Stable_NONOate->Protonation + H⁺ Decomposition [R-N(R')-N=N-OH] Protonation->Decomposition Rearrangement Products R-N(R')H + 2 NO Decomposition->Products Dissociation

Caption: General mechanism of NO release from a diazeniumdiolate under acidic conditions.

The rate of NO release is critical for experimental design and is typically characterized by the compound's half-life (t½) at a given pH and temperature.

CompoundpHTemperature (°C)Half-life (t½)
PAPA NONOate 7.43715 minutes[4]
PAPA NONOate 7.422-2577 minutes[4]
Generic NONOates 5.0Room Temp.Nearly instantaneous[8]
"MOM-PIPERAZI/NO" 7.437~17 days (estimated)[1]
Table 1: Decomposition Half-lives of Representative Diazeniumdiolates.

The Piperazine-NONOate Moiety as a Synthetic Precursor

The true synthetic utility of piperazine-based NONOates lies in using the entire molecule as a building block. The strategy involves leveraging the unreacted secondary amine of the piperazine ring as a nucleophilic site for covalent bonding to a target molecule.[1] This approach effectively "installs" an NO-releasing unit onto a drug, polymer, or probe, combining the properties of both entities.

This strategy is superior to simply co-administering a drug and an NO donor, as it ensures that the NO release occurs in close proximity to the target molecule's site of action, potentially leading to synergistic effects or improved pharmacokinetic profiles.

Diagram 2: Synthetic Strategy for Functionalization

Precursor HN Piperazine Ring N-R¹-N(O)=NO⁻ Piperazine-NONOate Precursor Product R²-N Piperazine Ring N-R¹-N(O)=NO⁻ Functionalized NO-Donating Conjugate Precursor:n1->Product:n1 Nucleophilic Attack Target R²-X Target Molecule with Electrophilic Group (X) Target:f->Precursor:n1

Caption: General workflow for conjugating a target molecule to the piperazine-NONOate precursor.

Critical Synthetic Consideration: Order of Operations

A crucial aspect of this chemistry is the order of reactions. The diazeniumdiolate group is formed by the reaction of a secondary amine with nitric oxide gas, often under basic conditions.[10] However, the NONOate moiety is sensitive to acid.[8] Many standard organic reactions, such as amide couplings using carbodiimides or the removal of common protecting groups (e.g., Boc), require acidic conditions.

Therefore, the most robust synthetic route involves:

  • Functionalize the Piperazine: First, perform the desired substitution on one of the piperazine nitrogens. This often requires mono-protection of the piperazine to prevent di-substitution.[10]

  • Deprotection: Remove the protecting group to reveal the second secondary amine.

  • NONOate Formation: In the final step, react the free secondary amine with high-pressure nitric oxide gas in the presence of a non-nucleophilic base (e.g., sodium methoxide) to form the diazeniumdiolate group.

This sequence ensures that the sensitive NO-releasing moiety is not subjected to harsh reaction conditions.

Core Application Protocols

The following protocols provide detailed methodologies for using a mono-substituted piperazine as a precursor to create a functionalized NO-donating molecule. The model reaction detailed is an amide coupling, a common and versatile conjugation method.

Protocol 3.1: Synthesis of a Mono-Amide Piperazine Precursor

This protocol describes the synthesis of an N-acyl-N'-Boc-piperazine, a key intermediate.

Materials:

  • N-Boc-piperazine

  • Carboxylic acid of interest (R-COOH)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A - Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of N-Boc-piperazine (1.2 eq) in DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the N-(R-carbonyl)-N'-Boc-piperazine.

Procedure: Part B - Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Part A in DCM (approx. 0.1 M).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and co-evaporate twice to remove excess TFA.

  • The resulting TFA salt of the mono-substituted piperazine can often be used directly in the next step after thorough drying under high vacuum.

Protocol 3.2: Formation of the Final Diazeniumdiolate Conjugate

WARNING: This procedure involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment and a specialized high-pressure reactor.

Materials:

  • Mono-substituted piperazine from Protocol 3.1

  • Anhydrous solvent (e.g., acetonitrile or diethyl ether)

  • Sodium methoxide (NaOMe)

  • Nitric Oxide (NO) gas, high purity

  • High-pressure reaction vessel (Parr reactor or similar)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the dried mono-substituted piperazine salt into the high-pressure vessel.

  • Add a solution of sodium methoxide (2.0-2.5 eq) in anhydrous acetonitrile. The base is necessary to neutralize the TFA salt and create the free amine necessary for the reaction.

  • Seal the reaction vessel and purge thoroughly with inert gas (Argon or Nitrogen) to remove all oxygen.

  • Pressurize the vessel with nitric oxide gas (typically 5 atm / ~75 psi).

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours.

  • After the reaction period, carefully and slowly vent the excess NO gas into a scrubbing solution (e.g., aqueous KMnO₄ or NaOH).

  • Purge the vessel with inert gas.

  • The resulting precipitate is the sodium salt of the piperazine-diazeniumdiolate conjugate. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous ether, and dry in vacuo.

  • Store the final product under an inert atmosphere at -20°C or -80°C, protected from light and moisture.[7]

Applications in Drug Development and Materials Science

The ability to conjugate the piperazine-NONOate moiety to other molecules has opened new avenues in several research areas.

  • Targeted Therapeutics: By attaching the NO-donor group to a known drug, researchers can create hybrid molecules. For example, linking it to ibuprofen combines the anti-inflammatory properties of the NSAID with the vasodilatory and cytoprotective effects of NO.[1] This can potentially reduce the gastrointestinal side effects associated with traditional NSAID therapy.

  • Prodrug Design: The NONOate can be masked with a group that is cleaved by a specific enzyme found in target tissues (e.g., a galactose moiety for cleavage by β-galactosidase in certain tumor cells), leading to site-specific NO release.[11]

  • Functionalized Polymers: Incorporating piperazine-NONOate precursors into polymer backbones creates materials capable of sustained NO release.[1][12] These have been explored for creating biocompatible coatings for medical devices, such as stents and catheters, to prevent thrombosis and inflammation.[12][13]

  • PROTACs and Linker Chemistry: The piperazine ring is a common component in the linkers of Proteolysis Targeting Chimeras (PROTACs).[14][15][16] Incorporating an NO-donating moiety within the linker could add a secondary pharmacological effect to these advanced therapeutic agents.

Safety and Handling

Chemical Safety:

  • 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) and related NONOates should be handled as hazardous materials.[7] Avoid ingestion, inhalation, and contact with skin and eyes.[7]

  • Always consult the Safety Data Sheet (SDS) before use.

  • Piperazine derivatives can be corrosive and cause burns.[16]

Storage and Stability:

  • Solid NONOates are sensitive to moisture and air and should be stored long-term at -80°C under an inert nitrogen atmosphere.[7] Under these conditions, they can be stable for at least one year.[7]

  • Alkaline stock solutions (in 0.01 M NaOH) are stable for short periods at 0-4°C, but solutions at physiological pH will begin to decompose and should be prepared immediately before use.[7]

Conclusion

1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) and its structural analogs represent a powerful class of compounds that bridge the gap between small-molecule signaling and complex molecular design. While their role as straightforward nitric oxide donors is well-established, their true potential is realized when they are utilized as bifunctional precursors in organic synthesis. By following the strategic guidelines and protocols outlined in this guide, researchers can effectively incorporate the unique NO-releasing properties of the diazeniumdiolate functional group into a vast range of molecules, paving the way for the next generation of targeted therapeutics and advanced functional materials.

References

  • Saavedra, J. E., et al. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. The Journal of Organic Chemistry, 64(15), 5575–5583. [Link]

  • Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the Nitric Oxide-Releasing Diazeniumdiolate (“Nitrosohydroxylamine”) Functional Group and Its Oxygen-Substituted Derivatives. Chemical Reviews, 102(4), 1135–1154. [Link]

  • Maragos, C. M., et al. (1991). Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution. Journal of the American Chemical Society, 113(23), 8963–8964. [Link]

  • Stasko, N. A., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(10), 1029–1036. [Link]

  • De la Cuesta, E., et al. (2007). Synthesis of novel piperazine based building blocks. Tetrahedron, 63(39), 9786–9794. [Link]

  • Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the Nitric Oxide-Releasing Diazeniumdiolate (“Nitrosohydroxylamine”) Functional Group and Its Oxygen-Substituted Derivatives. Chemical Reviews, 102(4), 1135-54. [Link]

  • Hrabie, J. A., et al. (1993). New nitric oxide-releasing zwitterions derived from polyamines. The Journal of Organic Chemistry, 58(6), 1472–1476. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6179. [Link]

  • Gemo, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366. [Link]

  • Kumar, A., et al. (2017). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Pharmaceuticals, 10(4), 85. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Singh, S., et al. (2022). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Results in Chemistry, 4, 100346. [Link]

  • Fallanca, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1229–1236. [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric Oxide-Releasing/Generating Polymers for the Development of Implantable Chemical Sensors with Enhanced Biocompatibility. Analytical Chemistry, 84(15), 6549–6557. [Link]

  • Monge, M. A., et al. (2021). Synthetic, Natural, and Semisynthetic Polymer Carriers for Controlled Nitric Oxide Release in Dermal Applications: A Review. Polymers, 13(5), 735. [Link]

  • Fallanca, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1229-1236. [Link]

  • Kónya, D., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162. [Link]

  • Fallanca, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1229-1236. [Link]

  • Chen, H., & Zhou, J. (2002). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 7(22), 1154-1163. [Link]

  • Bradley, S. J., & Steinert, J. R. (2016). Temporal release of NO from PAPA NONOate. ResearchGate. [Link]

  • Yang, J., & Yang, J. (2014). Biodegradable nitric oxide generating polymers and related biomedical devices.
  • Wang, P. G., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 888. [Link]

  • Tang, X., et al. (2006). A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3695–3699. [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

Sources

Advanced GC-MS/MS Protocols for the Detection of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Environmental Researchers, and Pharmaceutical Drug Development Professionals.

Executive Summary & Context

The detection and quantification of complex N-nitrosamines have become critical in both pharmaceutical impurity profiling (Nitrosamine Drug Substance-Related Impurities, NDSRIs) and environmental monitoring of amine-based post-combustion carbon capture (PCC) systems[1],[2].

1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (CAS: 146724-97-2) is a highly specific, functionalized nitrosamine derivative of aminoethylpiperazine (AEP)[3]. Due to its extreme polarity and thermal lability, standard Gas Chromatography (GC) methods result in irreversible column adsorption and analyte degradation. This application note details a self-validating, causality-driven Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol utilizing pre-column silylation and Programmable Temperature Vaporizing (PTV) injection to ensure absolute quantitative integrity.

Physicochemical Profiling & Causality of Method Design

To design a robust analytical method, experimental choices must be dictated by the molecule's specific physicochemical vulnerabilities:

  • The Polarity Challenge (Hydrogen Bonding): The target molecule (C₆H₁₅N₅O₂) contains a primary amine, a piperazine ring, and a hydroxynitrosoamino moiety. Direct injection of free amines and hydroxyls causes severe peak tailing and loss of sensitivity due to active site interactions in the GC inlet and column.

  • The Thermal Lability Challenge: The N–N bond in the nitrosamine structure is notoriously weak[4]. Standard splitless injection at isothermal high temperatures (e.g., >250°C) induces thermal cleavage, leading to the artifactual detection of the parent secondary amine instead of the target nitrosamine.

  • The Chemical Solution (Derivatization): To mitigate both issues, pre-column derivatization is mandatory. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) converts the active hydrogens (-OH, -NH₂) into bulky, volatile, and thermally stable trimethylsilyl (TMS) ethers and amines[5],[6].

Causality A Target Analyte: 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- B Direct GC Injection (Standard Splitless >250°C) A->B Without Protection C Pre-Column Silylation + PTV Injection A->C With Protection D Thermal Cleavage of N-NO Bond & Severe Peak Tailing B->D Degradation E Intact Volatilization of TMS-Derivatized Analyte C->E Stabilization

Figure 1: Mechanistic rationale for silylation and PTV injection to prevent thermal degradation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction ensures that any variations in derivatization efficiency or matrix suppression are mathematically corrected[7].

Phase I: Sample Extraction
  • Spiking: Spike the aqueous sample or solvent matrix with a deuterated internal standard (e.g.,[D10]-aminoethylpiperazine-nitrosamine analogue).

  • Solid-Phase Extraction (SPE): Pass the sample through a styrene-divinylbenzene (SDVB) polymeric SPE cartridge conditioned with methanol and water[7].

  • Elution: Elute the retained analytes using 50% aqueous methanol or ethyl acetate.

Phase II: Anhydrous Silylation

Critical Control Point: BSTFA reacts violently with water, forming insoluble byproducts that destroy GC columns. Absolute anhydrous conditions are required[7].

  • Drying: Evaporate the SPE eluate to complete dryness under a gentle stream of ultra-high-purity Nitrogen (N₂) at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent)[5].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a crucial catalyst to drive the silylation of sterically hindered secondary amines[6].

  • Incubation: Seal the GC vial and incubate at 70°C for 30 minutes. Allow to cool to room temperature before injection.

Workflow A Sample Collection & Spiking (IS) B Solid-Phase Extraction (SDVB Polymeric Sorbent) A->B C Elution & Anhydrous Drying (N2 Stream) B->C D Silylation (BSTFA + 1% TMCS) 70°C for 30 min C->D E GC-MS/MS Analysis (PTV Inlet, MRM Mode) D->E

Figure 2: Step-by-step sample preparation and GC-MS/MS workflow for polar nitrosamine analysis.

GC-MS/MS Instrumental Parameters

To maximize sensitivity and preserve the structural integrity of the derivatized nitrosamine, a Triple Quadrupole MS operating in Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) mode is utilized[7],[8]. NICI is highly recommended for nitrosamines due to its superior signal-to-noise ratio in complex matrices.

Table 1: Gas Chromatography (GC) Conditions
ParameterSpecification / SettingRationale
Analytical Column DB-5MS Ultra Inert (30 m × 0.25 mm id, 0.25 µm film)Low bleed; "Ultra Inert" deactivation prevents residual amine tailing.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.2 mL/min ensures stable retention times[7].
Injection Mode Programmable Temperature Vaporizing (PTV)Prevents thermal shock to the N-NO bond.
Injection Volume 1.0 µL to 2.0 µLBalances sensitivity with column capacity.
Inlet Temp Program 60°C (hold 0.1 min) → ramp 10°C/s to 220°C (hold 5 min)Gentle volatilization of the TMS-derivative.
Oven Temp Program 60°C (hold 1 min) → 15°C/min to 180°C → 25°C/min to 280°C (hold 3 min)Rapidly elutes high-boiling matrix interferences after the analyte.
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
ParameterSpecification / Setting
Ionization Source NICI (Methane reagent gas) or EI (70 eV)
Source Temperature 200°C (NICI) or 230°C (EI)
Transfer Line Temp 280°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon (1.1 mL/min)

Troubleshooting & Quality Control

  • Loss of Signal (Poor Derivatization): If the analyte peak diminishes while the Internal Standard remains stable, suspect moisture contamination in the sample extract or degraded BSTFA reagent. Always use freshly opened ampoules of BSTFA/TMCS[7],[5].

  • Peak Tailing: Indicates active sites in the GC inlet. Replace the glass liner (use a single taper, ultra-inert liner with deactivated glass wool) and trim the first 10-20 cm of the analytical column.

  • Artifactual Nitrosamine Formation: High levels of secondary amines and nitrites in the sample can react during extraction to form artifactual nitrosamines. Adding a nitrosation inhibitor (e.g., sulfamic acid or ascorbic acid) to the sample prior to SPE is highly recommended[1].

Sources

In Vivo Dosing Protocols and Pharmacological Application of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacokinetics

The compound 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) (CAS 146724-97-2), commonly referred to in literature as HPipNONO or PipNONOate , is a potent diazeniumdiolate (NONOate) nitric oxide (NO) donor[1]. While NO donors are critical for treating cardiovascular and inflammatory diseases, the free HPipNONO ligand exhibits suboptimal handling properties and rapid, irreproducible NO release in vivo[2].

The Causality of Metal Complexation: To engineer a viable in vivo therapeutic, researchers complex the HPipNONO ligand with transition metals (e.g., Ni²⁺, Zn²⁺, Cu²⁺). This complexation fundamentally alters the pharmacokinetics of the drug. For instance, the zinc complex, Zn(PipNONO)Cl, exhibits a highly controlled NO release half-life ( t1/2​ ) of approximately 385 seconds[3]. This stabilization prevents the rapid, uncontrolled spikes in systemic NO that typically cause reflex tachycardia and rapid drug tolerance—two major clinical limitations of classic organic nitrates like nitroglycerin[4].

Mechanistic Pathway

G Ligand 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (HPipNONO) Metal Metal Complexation (Ni²⁺, Zn²⁺) Ligand->Metal Complex Metal-PipNONOate (e.g., Ni(PipNONO)Cl) Metal->Complex NO Nitric Oxide (NO) Release (Controlled in vivo) Complex->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC EndMT EndMT Inhibition & Angiogenesis Control NO->EndMT High Dose/Zn Complex cGMP cGMP Elevation sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vaso Vasodilation & BP Reduction PKG->Vaso

Pathway of NO release from Metal-PipNONOate complexes leading to vasodilation and EndMT inhibition.

Self-Validating In Vivo Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and molecular readouts to verify the mechanism of action.

Protocol A: Cardiovascular Efficacy (Anti-Hypertensive Model)

Objective : Evaluate sustained blood pressure (BP) reduction without the induction of drug tolerance or reflex tachycardia. Model : Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) controls[4]. Compound : Ni(PipNONO)Cl. This specific complex is chosen for its potent nanomolar efficacy in relaxing aortic rings and protecting vascular endothelium[5].

Step-by-Step Methodology :

  • Preparation & In Vitro Validation : Synthesize or acquire Ni(PipNONO)Cl. Immediately prior to injection, dissolve the complex in sterile 0.9% saline to prevent premature hydrolysis and NO off-gassing. Self-Validation Step: Confirm the NO release capacity of the prepared batch in vitro using a Griess assay or an NO-selective electrode before proceeding to in vivo application.

  • Acute Dosing : Administer Ni(PipNONO)Cl via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 10 mg/kg[4]. (Note: The approximate toxic dose is >22.5 mg/kg, ensuring a wide therapeutic window[4]). Include a cohort treated with DETA/NO as a reference standard NO donor.

  • Physiological Measurement : Utilize non-invasive tail-cuff plethysmography in conscious animals to avoid anesthesia-induced hemodynamic skewing. Measure systolic and diastolic BP, alongside heart rate, at baseline, 1h, 3h, and 24h post-injection.

  • Chronic Tolerance Validation : Administer the optimal dose daily for 4 weeks. Self-Validation: If the drug successfully avoids tolerance pathways, the magnitude of BP reduction at day 28 must statistically match the reduction observed on day 1[4].

Protocol B: Oncology & EndMT Inhibition (Tumor Xenograft Model)

Objective : Inhibit tumor angiogenesis and Endothelial-to-Mesenchymal Transition (EndMT) using high-dose NO therapy. Model : Murine xenograft utilizing A549 human lung cancer cells[3]. Compound : Zn(PipNONO)Cl. Causality : The zinc complex is strictly prioritized over the nickel complex in oncology models to circumvent the potential heavy-metal toxicity of nickel during prolonged, high-dose treatment regimens[3]. High local concentrations of NO (≥0.5 mM) are required to promote anti-tumor effects and restore normal endothelial phenotypes[3].

Step-by-Step Methodology :

  • Preparation : Dissolve Zn(PipNONO)Cl freshly in a physiological buffer.

  • Dosing : Administer via targeted intratumoral or systemic injection. The dose must be calibrated to achieve local NO concentrations of ≥0.5 mM within the tumor microenvironment[3].

  • In Vivo Validation : Monitor tumor volume via digital caliper measurements twice weekly, comparing the Zn(PipNONO)Cl cohort against a vehicle-treated control group.

  • Ex Vivo Molecular Validation : Post-euthanasia, excise the tumor and isolate the microenvironmental tissue. Perform Western blot analysis. Self-Validation: Successful EndMT inhibition is definitively confirmed by the restoration of endothelial markers (VE-cadherin, FGFR-1) and the simultaneous downregulation of mesenchymal drivers (vimentin, Smad2/3 nuclear translocation) compared to the vehicle controls[3].

Quantitative Data Summary

ComplexTarget PathologyAnimal / Cell ModelRoute & DoseKey Physiological OutcomeRef
Ni(PipNONO)Cl HypertensionSHR Ratsi.p., 0.5 – 10 mg/kgSustained BP reduction; absence of reflex tachycardia and tolerance.[4]
Ni(PipNONO)Cl Vascular InflammationHUVEC (In vitro)0.1 nMInhibition of COX-2, iNOS, and platelet aggregation.[5]
Zn(PipNONO)Cl Tumor Angiogenesis / EndMTA549 Xenograft / Co-cultureTitrated to local ≥0.5 mM NORestoration of VE-cadherin; reduction of Smad2/3 signaling.[3]

References

  • [1] Alfa Chemistry. CAS 146721-06-4 (+/-)-1-(1,3-Benzodioxol-5-yl)-2-bromo-1-pentanone - Alfa Chemistry (Product Catalog including 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9ci)). Available at:

  • [5] Monti M, et al. Protective effects of novel metal-nonoates on the cellular components of the vascular system. J Pharmacol Exp Ther. 2014 Dec;351(3):500-9. Available at:

  • [2] Sanna MD, et al. Neuronal effects of a nickel-piperazine/NO donor complex in rodents. Pharmacol Res. 2015; 99:162-173. Available at:

  • [4] Monti M, et al. Anti-hypertensive property of a nickel-piperazine/NO donor in spontaneously hypertensive rats. Pharmacol Res. 2016 May;107:352-9. Available at:

  • [3] Ciccone V, et al. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions. Cancers. 2022; 14(17):4240. Available at:

Sources

Application Note: GC-MS Analysis of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) via Silylation and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The analysis of complex, polyfunctional molecules such as 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) presents a significant challenge for gas chromatography-mass spectrometry (GC-MS). This compound possesses multiple polar functional groups: a primary amine on the ethanamine side chain, a secondary amine within the piperazine ring, and a unique hydroxynitrosoamino group [-N(OH)N=O]. These groups, rich in active hydrogens, contribute to high polarity, low volatility, and a propensity for thermal degradation in the hot GC inlet. Direct injection onto a GC-MS system typically results in poor chromatographic performance, including broad, tailing peaks, or complete analyte loss.

To overcome these challenges, chemical derivatization is an essential sample preparation step.[1] The primary goal of derivatization in this context is to replace the active hydrogens on the nitrogen and oxygen atoms with nonpolar functional groups.[1] This transformation drastically reduces the molecule's polarity and intermolecular hydrogen bonding, thereby increasing its volatility and thermal stability, making it amenable to GC-MS analysis.

This application note provides detailed, field-proven protocols for two robust derivatization techniques for 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI): Silylation and Acylation . We will explore the causality behind each experimental choice, offering a self-validating framework for researchers, scientists, and drug development professionals to achieve reliable and sensitive analysis.

The Derivatization Workflow: A Strategic Overview

The overall analytical strategy involves the conversion of the polar analyte into a volatile derivative prior to GC-MS injection. This workflow ensures that the analyte can traverse the GC column and enter the mass spectrometer efficiently, yielding sharp, symmetrical peaks for accurate identification and quantification.

cluster_prep Sample Preparation cluster_deriv Derivatization (Choose One Path) A Analyte Standard or Sample in Solution B Evaporate to Dryness (under gentle N2 stream) A->B Ensure anhydrous conditions C Add Anhydrous Solvent + Silylation Reagent (e.g., BSTFA + 1% TMCS) B->C D Add Anhydrous Solvent + Acylation Reagent (e.g., TFAA) B->D E Seal Vial & Heat (e.g., 70-80°C for 30-60 min) C->E D->E F Cool to Room Temperature E->F G GC-MS Analysis (Inject 1 µL of derivatized sample) F->G

Caption: Silylation of the target analyte with BSTFA.

Experimental Protocol

Materials and Reagents:

  • Analyte: 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) standard or sample extract.

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). [2]* Anhydrous Solvent: Acetonitrile or Pyridine (GC grade).

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block or GC Oven.

  • Nitrogen gas supply.

  • Micropipettes.

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure all moisture is removed, as silylation reagents are highly sensitive to water. [3]2. Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial. [4]3. Reaction: Tightly cap the vial immediately. Vortex briefly to mix. Place the vial in a heating block or GC oven set to 70-80°C for 30-60 minutes. [4]4. Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.

Protocol II: Acylation with TFAA

Acylation is another powerful derivatization technique that targets primary and secondary amines. [5]Trifluoroacetic anhydride (TFAA) is a highly reactive agent that converts amines into stable, volatile trifluoroacetyl amides. [4]A key advantage of using fluorinated acylating agents is the introduction of fluorine atoms into the derivative, which can significantly enhance the sensitivity of detection for certain GC detectors and produce characteristic mass spectral fragments. [2]

Reaction Principle

TFAA will primarily react with the primary amine of the ethanamine side chain and the secondary amine within the piperazine ring. The hydroxyl group of the hydroxynitrosoamino moiety is less likely to react under these conditions without a stronger catalyst.

Caption: Acylation of the target analyte with TFAA.

Experimental Protocol

Materials and Reagents:

  • Analyte: 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) standard or sample extract.

  • Acylation Reagent: Trifluoroacetic anhydride (TFAA).

  • Anhydrous Solvent: Ethyl acetate or Acetonitrile (GC grade).

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block or GC Oven.

  • Nitrogen gas supply.

  • Micropipettes.

Procedure:

  • Sample Preparation: As with silylation, transfer a known amount of the sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA. [4]Exercise caution as the reaction can be exothermic.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes. [4]4. Evaporation & Reconstitution: Allow the vial to cool to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the dried derivative in a suitable volume (e.g., 200 µL) of ethyl acetate. This step removes the harsh acidic reagent, which can be detrimental to the GC column.

  • Analysis: Inject 1 µL of the reconstituted derivatized solution into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System
Injection PortSplitless (1 min)Maximizes transfer of analyte to the column for trace analysis.
Injector Temp.280 °CEnsures rapid volatilization of the derivatized analyte. [6]
Carrier GasHelium, constant flowInert gas, provides good chromatographic efficiency.
Flow Rate1.0 - 1.2 mL/minOptimal for most 0.25 mm i.d. capillary columns. [7]
GC Column30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms, ZB-SemiVolatiles, or equivalent)A non-polar 5% phenyl-methylpolysiloxane column offers excellent versatility and inertness for a wide range of compounds. [7]
Oven ProgramInitial: 80°C, hold 2 minAllows for solvent focusing.
Ramp: 15°C/min to 300°CA moderate ramp rate provides good separation of potential byproducts.
Hold: 5 minEnsures elution of any less volatile components.
MS System
Ionization ModeElectron Ionization (EI)Standard mode, produces reproducible fragmentation patterns for library matching.
EI Energy70 eVStandard energy for generating comparable mass spectra.
Ion Source Temp.230 °CStandard temperature to minimize source contamination.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS. [8]
Mass Scan Range50 - 550 amuA broad range to capture the molecular ion and key fragments of the derivatives.

Data Interpretation and System Validation

  • Confirmation of Derivatization: Successful derivatization is confirmed by comparing the chromatograms of derivatized and underivatized samples. The derivatized analyte will have a significantly shorter retention time and a much sharper peak shape. [9]* Mass Spectral Analysis: The mass spectrum of the derivatized peak should be consistent with the expected structure. For the TMS derivative, look for a molecular ion (M+) and characteristic fragments such as m/z 73 ([Si(CH₃)₃]⁺). For the TFA derivative, the molecular ion and fragments corresponding to the loss of CF₃ or COCF₃ groups are expected.

  • Trustworthiness: To ensure the validity of the protocol, always include a reagent blank (all steps without the analyte) to check for contamination and a positive control (a known standard of the analyte) to confirm reaction efficiency and system performance. For quantitative studies, the use of an appropriate isotopically labeled internal standard is highly recommended. [1]

Troubleshooting Guide

Problem Potential Cause Solution
No Peak or Very Small Peak Incomplete reaction.Increase reaction time or temperature. Ensure reagents are fresh.
Moisture in sample/solvent.Use anhydrous solvents and thoroughly dry the sample before adding reagents. Silylation is particularly sensitive. [3]
Analyte degradation.Check injector temperature; it may be too high even for the derivative.
Broad or Tailing Peak Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent ratio).
Active sites in the GC system.Use a new inlet liner and trim the column. Ensure the column is properly conditioned.
Multiple Peaks for Analyte Formation of side-products or partially derivatized species.Optimize reagent stoichiometry and reaction time. Pyridine can sometimes promote side products in silylation. [10]

Conclusion

The analysis of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) by GC-MS is not feasible without effective derivatization. Both silylation with BSTFA and acylation with TFAA are proven, reliable methods to increase the volatility and thermal stability of this polar, polyfunctional molecule. Silylation offers comprehensive derivatization of all active hydrogens, while acylation provides robust derivatization of the amine groups with the potential for enhanced sensitivity. The choice between these protocols may depend on the specific analytical goals, matrix complexity, and available instrumentation. By following the detailed methodologies and understanding the chemical principles outlined in this note, researchers can achieve accurate and reproducible GC-MS analysis of this and structurally related compounds.

References

  • Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Wang, X., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19. Retrieved from [Link]

  • Li, J., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Retrieved from [Link]

  • Rodrigues, M., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(16), 4945. Retrieved from [Link]

  • Rojkiewicz, M., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 465-476. Retrieved from [Link]

  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore. Retrieved from [Link]

  • Degano, I., et al. (2013). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. International Journal of Mass Spectrometry, 345-346, 70-76. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Chromatographers

Welcome to the technical support center for troubleshooting challenging separations. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape—specifically tailing, broadening, or fronting—when analyzing 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) via High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep understanding of the underlying chemical interactions that cause these issues.

The structure of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) presents a dual challenge for chromatographers. Firstly, the presence of multiple amine functional groups (primary, secondary, and tertiary) makes it a basic compound, prone to strong secondary interactions with the stationary phase.[1][2] Secondly, the hydroxynitrosoamino moiety is a potential metal-chelating group, which can interact with active metal sites within the HPLC system and column.[3][4] This guide will address both of these core issues through a series of targeted FAQs and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) is showing significant tailing. What is the most likely cause?

Peak tailing is the most common peak shape distortion for basic compounds and is typically caused by secondary-site interactions within the column.[1][2]

Primary Cause: Silanol Interactions

In reversed-phase HPLC, silica-based stationary phases have residual acidic silanol groups (Si-OH) on their surface.[5][6] At a typical mobile phase pH (e.g., pH 3-7), your basic analyte will be protonated (positively charged), while some of the more acidic silanol groups will be deprotonated (negatively charged).[5] This leads to a strong ion-exchange interaction, a secondary retention mechanism, that holds back a fraction of the analyte molecules, resulting in a "tail" on the peak.[1][7]

dot

Silanol_Interaction Mechanism of Peak Tailing for Basic Compounds Silanol { Si-O⁻ | Ionized Silanol (Acidic Site)} Result Peak Tailing Analyte { R-NH₃⁺ | Protonated Basic Analyte} Analyte->Silanol Strong Ion-Exchange Interaction (Secondary Retention)

Caption: Silanol interaction leading to peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most effective first step.

    • Operate at Low pH (e.g., pH 2.5 - 3.5): By lowering the pH, you fully protonate the silanol groups, neutralizing their negative charge.[1][8] This eliminates the ion-exchange interaction. Your analyte will still be protonated, but it will no longer have a strong secondary site to bind to.

    • Operate at High pH (e.g., pH 9 - 10): At high pH, your basic analyte is deprotonated (neutral), while the silanols are fully ionized. Since the analyte is no longer charged, the problematic ion-exchange interaction is eliminated. Caution: This requires a pH-stable column (e.g., hybrid or bidentate-bonded phases) to prevent silica dissolution.[7][9]

  • Increase Buffer Strength: A weak buffer may not adequately control the pH at the silica surface, leading to inconsistent ionization and peak tailing.[10] Ensure your buffer concentration is sufficient, typically in the 10-25 mM range.[8]

  • Use a High-Performance Column: Modern columns are designed to minimize these effects.

    • High-Purity, End-Capped Columns: These columns use a very pure silica base with fewer metal impurities and are treated to "cap" most of the residual silanols, reducing their activity.[1][7][11]

    • Polar-Embedded or Hybrid Surface Columns: These columns have stationary phases that shield the underlying silica surface, further preventing analyte access to residual silanols.[7]

ParameterRecommendation for Basic AnalytesRationale
Mobile Phase pH pH 2.5–3.5 OR pH 9–10Suppresses ionization of either silanols (low pH) or the analyte (high pH) to prevent secondary interactions.[1][9]
Buffer Choice Phosphate (low pH), Formate (low pH, MS-friendly), Ammonium Bicarbonate (high pH, MS-friendly)Select a buffer with a pKa within +/- 1 unit of the target mobile phase pH for effective buffering.
Buffer Concentration 10–25 mMEnsures stable pH control at the silica surface, preventing fluctuations in ionization state.[8][10]
Column Type High-purity, end-capped C18; Hybrid-surface C18; Polar-embedded phaseMinimizes the number and activity of accessible silanol groups, providing a more inert surface.[7]
Q2: I've adjusted the pH, but my peak shape is still poor (broad, tailing, or split). What else could be the problem?

If pH optimization doesn't solve the issue, the chelating nature of your analyte is the next critical factor to investigate. The hydroxynitrosoamino group can form complexes with metal ions present in your HPLC system.

Secondary Cause: Metal Chelation

Standard stainless steel components (like column frits, tubing, and even the column body) and trace metals within the silica packing (e.g., iron, aluminum) can act as active sites.[2][12] Your analyte can chelate with these metal ions, causing strong, undesirable adsorption that leads to poor peak shape and reduced recovery.[3][4] This is especially problematic at low analyte concentrations where these active sites are not yet saturated.

dot

Metal_Chelation Mechanism of Peak Distortion via Metal Chelation Metal_Site { Fe³⁺ / Ti⁴⁺ | Active Metal Site (Frit, Tubing, Silica)} Result Poor Peak Shape & Low Recovery Chelator { R-N(OH)NO | Chelating Moiety} Chelator->Metal_Site Strong Adsorption (Chelation)

Caption: Metal chelation leading to poor chromatography.

Troubleshooting Steps:

  • System and Column Passivation: Before trying more complex solutions, you can try to "passivate" the active sites. This involves repeatedly injecting a high-concentration solution of your analyte or a strong chelating agent to saturate the active metal sites. While effective, this passivation is often not permanent.[3]

  • Use a Mobile Phase Additive (Chelating Agent): Add a small concentration of a competing chelating agent to your mobile phase. This agent will bind to the active metal sites in the system, rendering them unavailable for interaction with your analyte.

    • Recommended Agents: Ethylenediaminetetraacetic acid (EDTA) or citrate are effective.[12][13]

    • Protocol: Start with a low concentration (e.g., 0.1-0.5 mM) of EDTA in your aqueous mobile phase. Note that this is generally not suitable for mass spectrometry (MS) detection as it can cause signal suppression.[3]

  • Utilize Inert Hardware: This is the most robust solution for analytes prone to metal chelation.

    • Bio-Inert or Metal-Free HPLC Systems: These systems use materials like PEEK or have specially coated metal components to eliminate exposed metal surfaces in the flow path.[4][13]

    • Hybrid Surface Technology Columns: Columns with hybrid organic/inorganic surfaces applied to the hardware (frits and column wall) are designed to mitigate these metal interactions, leading to significant improvements in peak shape and recovery.[4][13]

Q3: I'm still having issues. What other general HPLC parameters should I check?

If you have addressed the specific chemical interactions of your analyte, it's time to review general chromatographic best practices. The following workflow can help you systematically identify the root cause.

dot

Troubleshooting_Workflow General HPLC Troubleshooting Workflow Start Poor Peak Shape Observed Check_Mobile_Phase Mobile Phase Check - pH Correct? - Buffer Adequate? - Freshly Prepared? Start->Check_Mobile_Phase Check_Sample Sample & Injection Check - Solvent mismatch? - Overload? Check_Mobile_Phase->Check_Sample [ OK ] Fix_MP Adjust pH/Buffer Remake Mobile Phase Check_Mobile_Phase->Fix_MP [ Issue Found ] Check_Hardware Hardware Check - Extra-column volume? - Leaks? Check_Sample->Check_Hardware [ OK ] Fix_Sample Match sample solvent to mobile phase / Dilute sample Check_Sample->Fix_Sample [ Issue Found ] Check_Column Column Health Check - Contaminated? - Void formed? Check_Hardware->Check_Column [ OK ] Fix_Hardware Use narrower/shorter tubing Check fittings Check_Hardware->Fix_Hardware [ Issue Found ] Solution Symmetrical Peak Check_Column->Solution [ Resolved ] Fix_Column Flush column Replace guard/column Check_Column->Fix_Column [ Issue Found ]

Caption: A systematic workflow for general HPLC troubleshooting.

Detailed Checks:

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (e.g., 100% Acetonitrile) than your initial mobile phase can cause peak distortion and splitting.[10][14] Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.[2][15] Solution: Reduce the injection volume or dilute your sample.

  • Extra-Column Volume: Excessive volume from long or wide-ID tubing between the injector, column, and detector can cause peak broadening.[7] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[7]

  • Column Contamination or Degradation: Over time, strongly retained matrix components can accumulate at the head of the column, or a void can form, both of which degrade peak shape.[14][16] Solution: Use a guard column to protect the analytical column.[16] If the problem persists, try flushing the column or, if necessary, replace it.

By systematically addressing the unique chemical properties of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) and adhering to good chromatographic practice, you can successfully troubleshoot and achieve a robust method with excellent peak shape.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Unknown. (n.d.).
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • Waters Corporation. (n.d.). IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine (CAS 140-31-8).
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • PubMed. (1999, August 27). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • ResearchGate. (2015, January 1). Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC) | Request PDF.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • News. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • ChemicalBook. (2025, July 16). 1-Piperazineethanamine,4-ethyl-(9CI) | 4489-46-7.
  • NextSDS. (n.d.). 1-Piperazineethanamine,N-ethyl-4-methyl-(9CI) — Chemical Substance Information.
  • NIST. (n.d.). 1-Piperazineethanamine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Ataman Kimya. (n.d.). AMINOETHYLPIPERAZINE.

Sources

Technical Support Center: Optimizing Plasma Extraction of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this unique piperazine derivative from plasma. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations.

Introduction: The Challenge of a Multifunctional Analyte

1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) presents a unique challenge for bioanalysis. Its structure contains multiple ionizable centers (the piperazine and ethanamine nitrogens) and a potentially labile hydroxynitrosoamino group. This combination makes its extraction efficiency highly dependent on precise control over sample handling, pH, and extraction methodology. Low recovery, high variability, and analyte degradation are common hurdles that require a systematic and well-understood approach to overcome. This guide provides the tools to build a robust and reproducible extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this analyte in plasma?

A1: Based on data from related piperazine compounds, the primary concerns are enzymatic degradation in the fresh matrix and pH-dependent instability.[1][2] The hydroxynitrosoamino moiety may also be susceptible to hydrolysis or oxidative degradation. Therefore, it is critical to process samples immediately after collection. If immediate processing is not possible, plasma should be separated from whole blood promptly and frozen at -80°C.[1] Multiple freeze-thaw cycles must be avoided as they can lead to significant analyte loss.[1]

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective, and the optimal choice depends on your laboratory's throughput needs, available equipment, and desired extract cleanliness.

  • LLE is often faster to develop and cost-effective. It is highly effective for this analyte due to the ability to manipulate its ionization state through pH adjustment.[3] However, it can sometimes result in emulsions and may be less clean than SPE.

  • SPE can provide a cleaner extract, reducing matrix effects in subsequent LC-MS/MS analysis, and is more amenable to automation.[2] Mixed-mode SPE cartridges, which utilize both ion-exchange and reversed-phase retention mechanisms, are particularly powerful for piperazine-like compounds.

Q3: My analyte has poor UV absorbance. How can I improve detection with HPLC-UV?

A3: Many simple piperazine derivatives lack a strong native chromophore for sensitive UV detection.[4] If LC-MS/MS is not available, pre- or post-column derivatization is a highly effective strategy. Reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) or dansyl chloride react with the amine groups on your analyte to form a stable, highly UV-active or fluorescent derivative, significantly lowering detection limits.[4] This approach has been successfully validated for trace-level analysis of piperazine in various matrices.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or Inconsistent Analyte Recovery

This is the most common issue, often stemming from suboptimal extraction parameters or analyte degradation.

1. Sample Handling and Stability:

  • Question: Could my analyte be degrading before or during extraction?

  • Answer & Protocol: Absolutely. Piperazine compounds can be unstable at room or refrigerated temperatures for extended periods.[2]

    • Workflow Validation: Process samples on ice at all times.

    • Thawing Protocol: Thaw frozen plasma samples in a cool water bath only until just thawed and vortex gently before aliquoting.

    • Stability Check: Perform a freeze-thaw stability test. Analyze a QC sample that has undergone three freeze-thaw cycles against a freshly thawed QC. A significant difference indicates instability.

2. Suboptimal Liquid-Liquid Extraction (LLE) Conditions:

  • Question: How do I optimize pH and solvent selection for LLE?

  • Answer & Protocol: The key is to deprotonate the amine groups to make the analyte neutral and thus more soluble in an organic solvent. Given the piperazine and ethanamine groups, a basic pH is required.

    • Principle of pH Optimization: At acidic or neutral pH, the amine groups are protonated (charged), making the molecule water-soluble. By raising the pH to approximately 2 units above the highest pKa of the amine groups, you ensure the molecule is in its neutral, non-ionized form, which will readily partition into an organic extraction solvent.

    • Workflow Diagram: pH-Dependent LLE

      Caption: pH optimization for LLE of basic compounds.

    • Recommended LLE Protocol:

      • Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

      • Add an internal standard if available.

      • Add 50 µL of 1M NaOH to basify the sample to pH > 11. Vortex for 10 seconds.

      • Add 1 mL of extraction solvent (see table below).

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean tube.

      • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in mobile phase for analysis.

    • Solvent Selection Guide (LLE):

      Solvent Polarity Index Typical Recovery Notes
      Ethyl Acetate 4.4 Good-Excellent Often the best starting point; good recovery for moderately polar bases.[3]
      MTBE 2.5 Good Less polar than ethyl acetate; can result in cleaner extracts.
      Dichloromethane 3.1 Fair-Good Heavier than water (bottom layer); can form emulsions.

      | Hexane | 0.1 | Poor | Generally too non-polar for this analyte. |

3. Suboptimal Solid-Phase Extraction (SPE) Conditions:

  • Question: My recovery from SPE is poor. What sorbent and procedure should I use?

  • Answer & Protocol: For a charged, basic compound, a mixed-mode cation exchange SPE sorbent is ideal. This allows for a "catch and release" mechanism that provides excellent cleanup.

    • Workflow Diagram: Mixed-Mode SPE

      SPE_Workflow Sample 1. Load Plasma (pH adjusted to <5) Analyte is positively charged (R-NH3+) Wash1 2. Wash 1 (Organic) e.g., Methanol Removes non-polar interferences Sample->Wash1 Analyte binds to sorbent via ion exchange & reversed-phase Wash2 3. Wash 2 (Aqueous) e.g., Acidic Buffer Removes polar interferences Wash1->Wash2 Elute 4. Elute 5% NH4OH in Methanol Neutralizes analyte for elution Wash2->Elute Interferences washed away Collect Collect Eluate Elute->Collect Analyte is released

      Caption: General workflow for mixed-mode cation exchange SPE.

    • Recommended Mixed-Mode Cation Exchange SPE Protocol:

      • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

      • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

      • Load: Dilute 200 µL of plasma with 400 µL of 2% formic acid. Vortex. Load the diluted sample onto the cartridge. The acidic pH ensures the analyte is charged and binds to the sorbent.

      • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

      • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to neutralize and elute the analyte.

      • Evaporate & Reconstitute: Evaporate the eluate and reconstitute as in the LLE protocol.

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, typically ion suppression, occur when co-eluting components from the plasma matrix interfere with the ionization of the analyte in the mass spectrometer source.

  • Question: How can I identify and mitigate matrix effects?

  • Answer & Protocol: Matrix effects are identified by comparing the analyte's response in a clean solution versus its response in a post-extraction spiked plasma sample.

    • Diagnosis:

      • Extract a blank plasma sample using your optimized protocol.

      • Spike the extracted blank with your analyte at a known concentration (e.g., a mid-QC level). This is your "post-extraction spike" sample.

      • Prepare a standard of the analyte in the final reconstitution solvent at the same concentration.

      • Analyze both samples. The Matrix Effect (%) is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Standard) * 100. A value significantly less than 100% indicates ion suppression.

    • Mitigation Strategies:

      • Improve Cleanup: If you are using LLE, switch to SPE, which generally provides cleaner extracts.[5] If already using SPE, add an additional, stronger organic wash step (e.g., switching from methanol to acetonitrile).

      • Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components.

      • Dilution: Dilute the final extract with more mobile phase. This dilutes the matrix components but may compromise sensitivity.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

Final Recommendations: A Pathway to Success

Building a robust bioanalytical method requires a systematic approach. The troubleshooting decision tree below outlines a logical flow for diagnosing and solving common extraction problems.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision start Start: Low/Variable Signal check_stability Perform Freeze-Thaw & Bench-Top Stability Tests start->check_stability is_stable is_stable check_stability->is_stable improve_handling Improve Sample Handling: - Keep on ice - Minimize processing time - Store at -80°C is_stable->improve_handling No check_recovery Evaluate Extraction Recovery is_stable->check_recovery Yes improve_handling->check_stability is_recovery_ok is_recovery_ok check_recovery->is_recovery_ok optimize_extraction Optimize Extraction Protocol: - Adjust pH (LLE) - Test different solvents (LLE) - Switch sorbent (SPE) - Optimize wash/elute steps (SPE) is_recovery_ok->optimize_extraction No check_matrix_effect Assess Matrix Effects (Post-Extraction Spike) is_recovery_ok->check_matrix_effect Yes optimize_extraction->check_recovery is_matrix_effect_ok is_matrix_effect_ok check_matrix_effect->is_matrix_effect_ok improve_cleanup Improve Cleanup: - Switch from LLE to SPE - Optimize SPE wash steps - Adjust LC gradient is_matrix_effect_ok->improve_cleanup No check_ms Check Mass Spectrometer Performance & Tuning is_matrix_effect_ok->check_ms Yes improve_cleanup->check_matrix_effect ms_ok Method Optimized check_ms->ms_ok

Caption: Decision tree for troubleshooting low analyte signal.

By rigorously evaluating each step—from sample collection to final analysis—and understanding the chemical principles at play, you can develop a highly efficient and reproducible method for quantifying 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) in plasma.

References

  • Elle, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 124-131. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(15), 6465-6471. Retrieved from [Link]

  • Lipka, E., & Vaccher, C. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(6), 743-762. Retrieved from [Link]

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • Biotage. (n.d.). Automated extraction of Zolmitriptan from plasma using ISOLUTE® SLE+ with Biotage® Extrahera™ Classic prior to UHPLC-MS/MS analysis. Retrieved from [Link]

Sources

Validation & Comparative

1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) vs other piperazine nitrosamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary: The Nomenclature Paradox

In pharmaceutical chemistry, the term "nitrosamine" immediately triggers regulatory scrutiny due to the well-documented genotoxicity of the N -nitroso ( >N−N=O ) functional group[1]. However, nomenclature overlaps often obscure critical functional differences. 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) (CAS 146724-97-2) is frequently grouped with piperazine nitrosamines in chemical databases, yet it is functionally and structurally distinct.

Rather than a stable, carcinogenic N -nitrosamine impurity like N -mononitrosopiperazine (MNP) or N,N′ -dinitrosopiperazine (DNP), the 4-(hydroxynitrosoamino) derivative is a diazeniumdiolate (NONOate) . It contains the [N(O)NO]− moiety, making it a highly valuable, spontaneous Nitric Oxide (NO) donor used in cardiovascular research, antibacterial prodrugs, and biomaterial coatings[2].

This guide objectively compares the mechanistic performance, analytical behavior, and experimental handling of piperazine-based NONOates versus classical piperazine nitrosamine impurities.

Structural and Mechanistic Divergence

To understand the divergent performance of these compounds, we must examine the causality behind their chemical stability.

1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) (The NONOate): Synthesized by exposing the secondary amine of 1-piperazineethanamine to NO gas under basic, high-pressure conditions, this compound forms a zwitterionic diazeniumdiolate[2]. The delocalization of electrons across the [N(O)NO]− anion makes it highly sensitive to protons. At physiological pH (7.4) and 37°C, the group undergoes equilibrium protonation followed by spontaneous cleavage of the N−N bond, liberating two moles of therapeutic NO gas per mole of parent compound[3].

Classical Piperazine Nitrosamines (The Impurities): Formed via the reaction of piperazine secondary amines with nitrosating agents (e.g., nitrous acid derived from sodium nitrite) under acidic conditions[1]. The N−N=O bond possesses significant partial double-bond character due to resonance, rendering the molecule highly stable. These compounds do not release NO spontaneously; they require metabolic activation via hepatic Cytochrome P450 (CYP) α -hydroxylation to form highly reactive, DNA-alkylating diazonium ions[1].

G A Piperazine Derivatives B 1-Piperazineethanamine, 4-(hydroxynitrosoamino)- (Diazeniumdiolate/NONOate) A->B NO Gas + Base C Classical Piperazine Nitrosamines (e.g., MNP, DNP) A->C Nitrite + Acid D Spontaneous Dissociation (pH 7.4, 37°C) B->D E CYP450 Metabolic Activation (Liver) C->E F Therapeutic NO Release (Vasodilation, Antibacterial) D->F 2 mol NO / mol G Diazonium Ion Formation (DNA Alkylation, Toxicity) E->G Mutagenesis

Mechanistic pathways: Spontaneous NO release (NONOates) vs. CYP450 activation (Nitrosamines).

Comparative Performance Data

When selecting a piperazine derivative for pharmacological research or establishing analytical control strategies, their physicochemical properties dictate the workflow. Table 1 summarizes the quantitative performance metrics.

Table 1: Performance Comparison of Piperazine Derivatives

Parameter1-Piperazineethanamine NONOateClassical Piperazine Nitrosamines (MNP/DNP)
Functional Group [N(O)NO]− (Diazeniumdiolate) >N−N=O ( N -nitrosamine)
Primary Application Exogenous NO donor (Research/Therapeutic)None (Monitored as Cohort-of-Concern Impurity)
Stability (Aqueous) Highly pH-dependent (Stable at pH > 10)Highly stable across broad pH ranges
Activation Trigger Spontaneous at physiological pH (7.4)Enzymatic (CYP450 α -hydroxylation)
NO Release Yield ~2 moles NO per mole of compound[4]Negligible (Forms alkylating agents)
Regulatory Status Experimental/PreclinicalStrictly regulated (ng/day limits per ICH M7)[1]

Self-Validating Experimental Protocols

Because NONOates and stable nitrosamines behave entirely differently in solution, standardizing analytical protocols is critical to prevent artifactual degradation or false positives.

Protocol A: Real-Time NO Release Profiling for Piperazine NONOates

To objectively measure the performance of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) as an NO donor, chemiluminescence is the gold standard. It avoids the matrix interferences common in colorimetric Griess assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the NONOate in 10 mM NaOH (pH > 10) and store at -80°C to completely arrest spontaneous dissociation[4].

  • Reaction Vessel Setup: Fill a purge vessel with 10 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, maintained precisely at 37°C via a circulating water bath.

  • Carrier Gas: Bubble inert Argon or Nitrogen gas continuously through the PBS at a flow rate of 200 mL/min to sweep liberated NO into a Nitric Oxide Analyzer (NOA).

  • Initiation & Validation: Inject 10 µL of the alkaline NONOate stock into the heated PBS. The sudden pH drop triggers first-order dissociation.

  • Quantification: Integrate the area under the chemiluminescence curve (AUC) against a standard curve generated using known concentrations of sodium nitrite ( NaNO2​ ) reduced in glacial acetic acid/potassium iodide. Causality Note: Temperature and pH strictly govern the half-life. A deviation of just 1°C can alter the release kinetics by up to 10%, invalidating comparative half-life data[3].

Protocol B: Trace LC-MS/MS Quantification of Piperazine Nitrosamine Impurities

For classical piperazine nitrosamines, achieving ultra-low detection limits (parts-per-billion) without inducing artifactual nitrosation during sample prep is the primary challenge[5].

Step-by-Step Methodology:

  • Sample Quenching: Dissolve the API or drug product in a cold extraction solvent (e.g., Methanol/Water 50:50) containing 10 mM ascorbic acid. Causality Note: Ascorbic acid acts as a nitrosation inhibitor, scavenging residual nitrites to prevent the artifactual generation of nitrosamines in the injection port[1].

  • Internal Standardization: Spike the sample with 10 ng/mL of isotopically labeled N -mononitrosopiperazine-d4 (MNP-d4) to correct for ionization suppression.

  • Chromatography: Inject onto a reversed-phase C18 column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Methanol (Mobile Phase B).

  • Mass Spectrometry: Operate in Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions (e.g., m/z 116.1

    m/z 86.1 for MNP).

Workflow S1 Sample Prep (Cold, Ascorbic Acid) S2 Analyte Separation (LC or SFC) S1->S2 D1 Chemiluminescence (NO Release Profiling) S2->D1 Acidic Buffer Injection D2 ESI-HRMS/MS (Intact Mass MRM) S2->D2 Direct Elution R1 Quantify NONOate (Functional NO Donor) D1->R1 R2 Quantify N-Nitrosamine (Trace Genotoxic Impurity) D2->R2

Analytical workflow distinguishing functional NONOate NO donors from trace N-nitrosamine impurities.

Conclusion

While chemical databases may index 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) alongside piperazine nitrosamines, treating them identically is a fundamental scientific error. The hydroxynitrosoamino (diazeniumdiolate) group transforms the piperazine scaffold into a highly controlled, spontaneous NO-releasing biomaterial[2]. In contrast, classical piperazine nitrosamines are highly stable, require enzymatic activation to exert their effects, and represent a critical toxicological risk in drug manufacturing[1]. Researchers must apply drastically different handling, storage (alkaline vs. acidic quenching), and analytical techniques (chemiluminescence vs. LC-MS/MS) to accurately work with these distinct chemical entities.

References

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. American Chemical Society (ACS). Available at: [Link]

  • Chemistry of the Diazeniumdiolates. 2. Kinetics and Mechanism of Dissociation to Nitric Oxide in Aqueous Solution. ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing between therapeutically active functional groups and toxic impurities is a critical analytical challenge. 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) (CAS: 146724-97-2), commonly referred to as AEP-NONOate , is a diazeniumdiolate-based nitric oxide (NO) donor. While it is synthesized to deliver NO for cardiovascular and anti-tumor applications, its structural backbone—1-piperazineethanamine (AEP)—is highly susceptible to forming N-Nitroso-AEP , a classical Nitrosamine Drug Substance-Related Impurity (NDSRI).

Because both compounds are nitrogen-oxygen derivatives of the same parent amine, they are frequently conflated during early-stage chromatographic screening. This guide provides a definitive structural comparison, objective performance data, and a self-validating analytical protocol to distinguish the benign NO donor from the carcinogenic impurity.

Structural & Mechanistic Comparison

The fundamental difference between AEP-NONOate and N-Nitroso-AEP lies in their nitrogen-oxygen bonding motifs, which dictate their stability, biological function, and toxicity.

  • AEP-NONOate (The NO Donor): Features a [N(O)NO]⁻ (diazeniumdiolate) group attached to the secondary amine of the piperazine ring. It is synthesized by exposing AEP to high-pressure NO gas under strongly basic conditions [1]. Functionally, it acts as a prodrug. At physiological pH (7.4), the molecule becomes unstable and spontaneously hydrolyzes to release two equivalents of NO gas, a mechanism exploited for vascular protection [2].

  • N-Nitroso-AEP (The NDSRI Impurity): Features an -N-N=O (nitrosamine) group. It is formed inadvertently via electrophilic nitrosation when AEP is exposed to trace nitrites or nitrogen oxides (NOx) under acidic conditions. Unlike the NONOate, the nitrosamine is highly stable. It does not release NO; instead, it requires metabolic activation by Cytochrome P450 enzymes to form a highly reactive diazonium ion that alkylates DNA, leading to its classification as a potent mutagen [3].

Pathways AEP 1-Piperazineethanamine (AEP) NONOate AEP-NONOate (4-(hydroxynitrosoamino)) AEP->NONOate + NO Gas (Basic pH) Nitrosamine N-Nitroso-AEP (NDSRI Impurity) AEP->Nitrosamine + Nitrite/NOx (Acidic pH) NO Nitric Oxide (NO) Release (Therapeutic) NONOate->NO Hydrolysis (pH < 7.4) DNA DNA Alkylation (Mutagenic) Nitrosamine->DNA CYP450 Activation

Fig 1: Divergent synthetic and degradation pathways of AEP-NONOate vs. N-Nitroso-AEP.

Comparative Performance & Experimental Data

To objectively separate these compounds, we must look at their physicochemical behavior. AEP-NONOate is designed to degrade, whereas N-Nitroso-AEP is an environmentally and physiologically persistent contaminant.

Table 1: Physicochemical and Biological Properties Comparison
Property1-Piperazineethanamine,4-(hydroxynitrosoamino)-N-Nitroso-1-Piperazineethanamine
Chemical Class Diazeniumdiolate (NONOate)Nitrosamine (NDSRI)
Functional Group -N(O)=NO⁻ (or -N(OH)N=O)-N-N=O
Molecular Formula C₆H₁₅N₅O₂C₆H₁₄N₄O
Exact Mass [M+H]⁺ m/z 190.13m/z 159.12
Stability (pH 7.4, 37°C) Unstable (t₁/₂ ~ minutes to hours)Highly stable
Primary Biological Role Vasodilator, NO DonorPotent Mutagen / Carcinogen
Ames Test Result Negative (Non-mutagenic)Positive (Mutagenic)

Analytical Differentiation Protocol (Self-Validating System)

Expert Insight: Relying solely on standard LC-MS/MS to differentiate these compounds is a critical error. AEP-NONOate is thermolabile; during standard Electrospray Ionization (ESI), it frequently undergoes in-source fragmentation, losing NO (30 Da) to yield an artifact peak at m/z 159.1. This creates a false positive for the N-Nitroso-AEP impurity.

To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : coupling structural mass spectrometry with a functional Griess assay.

Step-by-Step Methodology

Phase 1: Sample Preparation & Splitting

  • Dissolve the unknown AEP-derivative sample in 10 mM Phosphate-Buffered Saline (PBS) at a strictly neutral pH (7.4) and store on ice to prevent premature degradation.

  • Split the sample into two equal aliquots (Aliquot A for Functional Assay, Aliquot B for Structural Assay).

Phase 2: Functional NO Release (Griess Assay) Causality: NONOates rapidly collapse at acidic pH to release NO, which spontaneously oxidizes to nitrite in aerobic water. Nitrosamines are stable in acid and will not release NO.

  • Transfer Aliquot A to a 96-well microplate.

  • Add 0.1 M HCl to drop the pH to 4.0, incubating for 15 minutes at room temperature to force the complete decomposition of any diazeniumdiolate present.

  • Add 50 µL of Griess Reagent (1% sulfanilamide in 5% phosphoric acid) and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Validation: Read absorbance at 540 nm. A strong magenta color confirms the presence of AEP-NONOate. A blank baseline confirms the compound is a stable nitrosamine.

Phase 3: Structural Confirmation (LC-ESI-MS/MS) Causality: Soft ionization preserves the fragile NONOate parent ion, allowing for accurate mass differentiation without in-source artifact generation.

  • Inject Aliquot B onto a C18 reverse-phase column (Mobile phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Utilize a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Crucial: Lower the capillary temperature (< 250°C) and declustering potential to minimize in-source decay.

  • Validation:

    • Monitor for m/z 190.1 → 130.1 (Loss of N₂O₂). Detection confirms AEP-NONOate.

    • Monitor for m/z 159.1 → 129.1 (Loss of NO). Detection confirms N-Nitroso-AEP.

Workflow Sample Unknown AEP Derivative Split Aliquot into Neutral Buffer Sample->Split Assay1 Acidic Hydrolysis (pH 4.0) + Griess Reagent Split->Assay1 Assay2 LC-ESI-MS/MS (Soft Ionization MRM) Split->Assay2 Result1 Magenta Color (Abs 540nm) Rapid NO Release Assay1->Result1 Detects Diazeniumdiolate Result2 Stable [M+H]+ Peak m/z 159.1 Assay2->Result2 Detects Nitrosamine Conclusion1 Confirmed AEP-NONOate (NO Donor) Result1->Conclusion1 Conclusion2 Confirmed N-Nitroso-AEP (NDSRI) Result2->Conclusion2

Fig 2: Self-validating analytical workflow for differentiating AEP-NONOate from NDSRIs.

References

  • Title: Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules Source: Journal of Organic Chemistry URL: [Link]

  • Title: Protective effects of novel metal-nonoates on the cellular components of the vascular system Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Information about Nitrosamine Impurities in Medications Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Cross-Validation of Extraction Methods for 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Analyte Profiling

The compound 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) (CAS: 146724-97-2)[1] represents a highly complex analytical target. It is frequently encountered as a Nitrosamine Drug Substance-Related Impurity (NDSRI) in pharmaceutical manufacturing and as a degradation byproduct in amine-based post-combustion CO₂ capture systems[2].

From a physicochemical perspective, this molecule presents a unique extraction challenge. It features a rigid piperazine ring, a flexible primary ethylamine side chain, and a highly polar hydroxynitrosoamino moiety. This polyfunctional nature means the molecule exhibits zwitterionic-like behavior depending on the matrix pH. Consequently, universal extraction protocols often fail, necessitating a cross-validated approach to determine the most thermodynamically favorable extraction technique. This guide objectively compares Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS methodologies to establish a robust, self-validating analytical workflow.

Mechanistic Causality in Extraction Design

As analytical scientists, we must approach extraction not as a routine checklist, but as a thermodynamic partitioning challenge. The causality behind our experimental choices dictates the success of the assay:

  • LLE (Dichloromethane): Dichloromethane (DCM) is traditionally favored for nitrosamine extraction due to its excellent solvation properties[3]. However, the basic aliphatic amines in our target analyte are protonated (cationic) at physiological pH, rendering them highly water-soluble. To force partitioning into the DCM layer, the aqueous matrix must be adjusted to a highly alkaline pH (~10) to suppress ionization.

  • SPE (Mixed-Mode Cation Exchange - MCX): Recent advancements favor targeted SPE to retain polar excipients while selectively trapping the nitrosamine[4]. MCX exploits the dual nature of the molecule. At pH 3, the amine groups are protonated. The analyte is retained on the sorbent via strong electrostatic interactions with sulfonic acid groups, allowing for aggressive organic washes to remove neutral interferences before basic elution.

  • QuEChERS (Salting-Out): Originally designed for pesticides, QuEChERS relies on thermodynamic salting-out. The addition of anhydrous salts drastically increases the ionic strength of the aqueous phase, reducing the solubility of the polar nitrosamine in water and forcing it into the acetonitrile layer, followed by dispersive SPE (dSPE) clean-up[5].

Experimental Workflows (Self-Validating Protocols)

To ensure the utmost trustworthiness of the analytical batch, every protocol described below operates as a self-validating system . Prior to any solvent interaction, the raw matrix is spiked with an isotopically labeled internal standard (IS) (e.g., N-Nitrosodibutylamine-d18 or a specific ¹³C/¹⁵N analog). This pre-extraction spike mathematically normalizes adsorptive losses, thermal degradation, and incomplete phase partitioning during the workflow, while simultaneously correcting for ionization suppression during LC-HRMS analysis[6].

Method A: pH-Optimized Liquid-Liquid Extraction (LLE)
  • Matrix Preparation: Aliquot 5.0 mL of the liquid matrix (or 500 mg API dissolved in 5.0 mL HPLC water) into a 15 mL centrifuge tube.

  • Self-Validation Spike: Add 50 µL of IS solution (100 ng/mL). Vortex for 30 seconds.

  • pH Adjustment (Critical Step): Add 100 µL of concentrated NH₄OH to adjust the sample to pH 10. Causality: This deprotonates the piperazine and ethylamine nitrogens, neutralizing the molecule to enable organic partitioning.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM). Shake vigorously for 10 minutes using a mechanical shaker.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Extract the lower organic (DCM) layer.

  • Concentration: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of initial LC mobile phase.

Method B: Mixed-Mode Solid-Phase Extraction (SPE)
  • Matrix Preparation & Spike: Aliquot 5.0 mL of matrix. Spike with 50 µL of IS.

  • pH Adjustment: Acidify the sample with 2% Formic Acid to reach pH 3. Causality: Ensures complete protonation of the basic amines for optimal cation-exchange retention.

  • Conditioning: Condition an Oasis MCX cartridge (60 mg/3 mL) with 3 mL Methanol, followed by 3 mL of 2% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 2% Formic Acid in water, followed by 3 mL of 100% Methanol. Causality: The methanol wash removes neutral and acidic matrix interferences while the analyte remains electrostatically locked to the sorbent.

  • Elution: Elute the target analyte with 3 mL of 5% NH₄OH in Methanol. Neutralizing the charge releases the analyte. Evaporate and reconstitute.

Method C: Modified QuEChERS Partitioning
  • Matrix Preparation & Spike: Aliquot 5.0 mL of matrix into a 50 mL tube. Spike with 50 µL of IS.

  • Extraction Solvent: Add 5.0 mL of Acetonitrile (ACN) containing 1% Acetic Acid.

  • Salting-Out: Add a QuEChERS salt packet (4g anhydrous MgSO₄, 1g NaCl). Shake vigorously for 1 minute. Causality: The exothermic hydration of MgSO₄ and high ionic strength drive the polar nitrosamine into the ACN layer.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 2 mL of the upper ACN layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Transfer the supernatant for LC-HRMS analysis.

Cross-Validation Data & Performance Metrics

The following table summarizes the quantitative performance of each extraction method when applied to a complex active pharmaceutical ingredient (API) matrix spiked at 10 ng/mL.

Extraction MethodMean Recovery (%)Precision (RSD %)Absolute Matrix Effect (%)LOQ (ng/mL)Workflow Throughput
LLE (DCM, pH 10) 62.411.2-35.1 (Suppression)0.50Low
SPE (MCX) 94.84.5-8.2 (Minimal)0.05Medium
QuEChERS (dSPE) 78.18.7-19.4 (Moderate)0.20High

Data Interpretation: SPE (MCX) vastly outperforms LLE and QuEChERS. The highly polar and basic nature of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) results in poor partitioning into DCM, even at high pH. The MCX sorbent provides superior matrix clean-up, evidenced by the minimal matrix effect (-8.2%) and the lowest Limit of Quantitation (LOQ).

Analytical Workflow Visualization

Extraction_Workflow Sample Complex Matrix (API / Effluent) Spike Isotopic IS Spike (Self-Validation) Sample->Spike LLE LLE Workflow (DCM / pH 10) Spike->LLE SPE SPE Workflow (HILIC / MCX) Spike->SPE QuEChERS QuEChERS (Salting Out) Spike->QuEChERS LCMS LC-HRMS Analysis (Quantification) LLE->LCMS SPE->LCMS QuEChERS->LCMS Data Method Validation (Recovery & Matrix Effect) LCMS->Data

Fig 1. Cross-validation workflow for nitrosamine extraction and LC-HRMS analysis.

Conclusion & Recommendations

For the robust quantification of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI), Mixed-Mode Cation Exchange (MCX) SPE is the definitive recommendation . While LLE with DCM is a historical standard for volatile nitrosamines, it fails to adequately recover this highly polar, polyfunctional NDSRI. QuEChERS offers a rapid alternative for high-throughput screening but suffers from moderate matrix suppression. By implementing the MCX-SPE protocol alongside an isotopically labeled internal standard, laboratories can achieve a self-validating, high-fidelity assay suitable for stringent regulatory submissions.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of drug discovery and chemical research continuously introduces novel molecules with unique properties and, consequently, unique challenges. 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) is a compound of interest due to its complex structure, combining a piperazine derivative scaffold with a highly reactive hydroxynitrosoamino functional group. Specific, published disposal protocols for this exact molecule are not widely available, necessitating a first-principles approach grounded in the known chemistry of its constituent parts.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to manage chemical life cycles responsibly. The procedures outlined below are synthesized from authoritative sources on N-nitroso compounds, hydroxylamines, and piperazine derivatives, ensuring a conservative and safety-first approach.

Part 1: Hazard Assessment & Chemical Profile

Understanding the "why" behind a disposal protocol is as critical as the protocol itself. The structure of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) presents a trifecta of hazards derived from its N-nitroso, hydroxylamine, and piperazine moieties.

  • N-Nitroso Compounds: The N-nitroso group (-N-N=O) is the primary source of concern. N-nitroso compounds are widely recognized as a class of potent carcinogens and mutagens.[1][2] Their disposal is not merely a matter of waste management but of active chemical destruction to mitigate their significant health risks.[3][4] Many are also sensitive to light and heat, which can lead to decomposition.[2]

  • Hydroxylamine Moiety: The hydroxylamine component (-NH-OH) contributes to the compound's reactivity and potential instability. Hydroxylamine and its derivatives can be toxic if swallowed or absorbed through the skin and are suspected carcinogens.[5][6][7] Critically, some hydroxylamine compounds can decompose explosively when heated.[5][7]

  • Piperazine Backbone: Piperazine and its derivatives are bioactive molecules.[8][9] The piperazine ring itself is a strong base and can cause severe skin burns and eye damage.[10] Derivatives can also act as skin sensitizers and may have neurotoxic effects at high doses.[10][11]

Quantitative Data Summary & Hazard Profile

While specific data for the target compound is unavailable, the table below summarizes the hazards of its parent structures. This information dictates the stringent handling and disposal requirements.

Hazard ClassAssociated Functional GroupKey RisksAuthoritative Sources
Potent Carcinogen N-NitrosoaminoPresumed human carcinogen, may cause genetic defects.[1][2]OSHA, ATSDR
Chemical Instability HydroxynitrosoaminoPotential for explosive decomposition upon heating; light sensitivity.[2][5][7]Sigma-Aldrich (for Hydroxylamine HCl), LSUHSC (for DEN)
High Acute Toxicity AllToxic if swallowed, harmful in contact with skin.[2][5][10]BenchChem, EPA, NICNAS
Corrosivity PiperazineCan cause severe skin burns and eye damage.[10]Safe Work Australia (HCIS)
Environmental Hazard AllPotentially harmful or toxic to aquatic life.[2][5][12]BenchChem, EPA, PENTA

Part 2: Immediate Safety & Handling Protocols

All handling of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI), from weighing to disposal, must be performed with the assumption that the material is a potent carcinogen and is chemically unstable.

A. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-gloving with chemically resistant nitrile gloves is required.[2] Inspect gloves before each use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

  • Body Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is necessary. Ensure no skin is exposed between the glove and the sleeve.[13]

  • Respiratory Protection: All work must be done in a certified chemical fume hood.[2][5] If there is any risk of generating aerosols or dust outside of a fume hood, a respirator may be required after consultation with your institution's Environmental Health & Safety (EHS) department.[5]

B. Engineering Controls & Designated Areas
  • Chemical Fume Hood: All manipulations, including weighing, dissolving, and the initial stages of disposal, MUST be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][13]

  • Designated Work Area: All work with this compound must be performed in a "designated area" that is clearly marked with warnings indicating the presence of a potent carcinogen. Restrict access to authorized personnel only.

  • Storage: Store the compound in a tightly sealed, clearly labeled container within a secondary, unbreakable container.[2] It should be stored in a cool, dark, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[2][14]

Part 3: Spill Management Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuation and Alerting: Alert all personnel in the immediate vicinity and evacuate the area.

  • Isolation: Secure the area to prevent entry.

  • PPE: Before re-entering to clean the spill, don the full PPE described in Part 2A.

  • Containment & Cleanup (Minor Spills):

    • For small liquid spills, cover gently with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels initially as this can increase the surface area for volatilization.

    • For small solid spills, carefully moisten the material with a suitable solvent (e.g., isopropanol) to prevent dusting before gently sweeping it into a container.[7]

    • Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a decontamination solution. For N-nitroso compounds, several methods have been described, including using a solution of hydrobromic acid in acetic acid, though this must be done with extreme care and EHS approval.[15] A more practical approach for routine decontamination is a thorough wash with soap and water, followed by 70% isopropanol.[15]

    • All materials used for decontamination (wipes, pads) must be disposed of as hazardous waste.[2]

  • Major Spills: For any large spill, or any spill outside of a containment hood, evacuate the laboratory immediately, close the doors, and contact your institution's EHS or emergency response team.

Part 4: Step-by-Step Disposal Procedures

There are two primary pathways for the disposal of this compound. The choice depends on laboratory capabilities and institutional policies. Direct disposal via a licensed service is the strongly recommended default for the vast majority of laboratories.

Method 1: Direct Disposal via Licensed Professional Service (Recommended)

This method minimizes risk to laboratory personnel by outsourcing the final destruction of the hazardous material to a specialized facility.

  • Step 1: Waste Segregation & Collection:

    • Collect all waste containing 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI), including pure compound, contaminated solutions, and solid materials (e.g., gloves, wipes, absorbent pads), in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[6]

  • Step 2: Labeling:

    • The waste container must be labeled with, at a minimum: "Hazardous Waste," the full chemical name "1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI)," and associated hazards (e.g., "Potent Carcinogen," "Toxic," "Corrosive").

  • Step 3: Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure, ventilated, and away from heat or direct sunlight.[2]

  • Step 4: Professional Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[5] This material will likely require incineration in a high-temperature incinerator equipped with afterburners and scrubbers to ensure complete destruction.[5][13]

Disposal Decision Workflow

G start Waste Generated (Pure compound, solution, or contaminated material) decision Does your lab have EHS approval and specialized facilities for chemical degradation? start->decision prof_disp Method 1: Direct Disposal (Recommended) 1. Segregate & Collect Waste 2. Label Container Clearly 3. Store in Designated Area 4. Arrange Professional Pickup decision->prof_disp No chem_deg Method 2: Chemical Degradation (Specialized Labs Only) Follow detailed protocol for N-Nitroso group destruction. decision->chem_deg Yes

Caption: Decision workflow for disposal of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI).

Method 2: Chemical Degradation Pre-Treatment (Expert Use Only)

WARNING: This procedure should only be performed by highly trained personnel in a laboratory equipped for handling hazardous reagents, and only with the explicit, prior approval of the institution's EHS department. The goal is to chemically destroy the carcinogenic N-nitroso group before the waste enters the disposal stream.

This protocol is adapted from the well-established Lunn and Sansone method for the destruction of N-nitroso compounds.[3][4]

  • Principle of Causality: The N-nitroso group is susceptible to reduction. A combination of aluminum-nickel (Al-Ni) alloy in a basic solution effectively reduces the N-nitroso moiety to the corresponding amine and nitrogen gas, compounds of significantly lower toxicity.

  • Experimental Protocol:

    • Preparation: In a chemical fume hood, prepare a reaction vessel (a round-bottom flask) large enough to accommodate the waste solution and subsequent additions, equipped with a magnetic stirrer.

    • Dilution: If working with the pure compound, dissolve it in a suitable solvent (e.g., methanol or water) to a concentration not exceeding 10 mg/mL.

    • Reagent Addition: For every 10 mL of the waste solution, add approximately 1 g of Al-Ni alloy powder.

    • Basification: While stirring vigorously, slowly and incrementally add a 2 M potassium hydroxide (KOH) solution. The reaction is exothermic; control the rate of addition to maintain the temperature below 50°C. Continue adding KOH until the solution is strongly basic (pH > 12).

    • Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete destruction of the N-nitroso compound.

    • Verification (Optional but Recommended): If analytical capabilities are available (e.g., LC-MS), a sample of the reaction mixture should be analyzed to confirm the complete disappearance of the parent compound.

    • Final Disposal: Once the reaction is complete, neutralize the solution carefully with dilute acid (e.g., HCl). The resulting mixture, which now contains the reduced amine, aluminum salts, and nickel, must still be disposed of as hazardous waste via your professional disposal service (Method 1). However, the primary carcinogenic hazard has been mitigated.

Conceptual Chemical Degradation Pathway

G cluster_0 Degradation Reaction A R-N(N=O)OH (Carcinogenic N-Nitroso Compound) C R-NH2 + N2 + H2O (Less Toxic Amine + Nitrogen Gas + Water) A->C Reduction B Al-Ni Alloy (Reducing Agent) + KOH (Base)

Caption: Conceptual pathway for the reduction of the N-nitroso group.

Conclusion

The proper disposal of 1-Piperazineethanamine, 4-(hydroxynitrosoamino)-(9CI) requires a cautious and informed approach. Due to the presence of the highly hazardous N-nitroso functional group, this compound must be treated as a potent carcinogen. The most reliable and safe method of disposal for all researchers is to package the waste securely and transfer it to a licensed hazardous waste management company. Chemical degradation methods exist but should be reserved for specialized applications and performed only with institutional EHS approval. By adhering to these guidelines, you can ensure the safety of yourself, your colleagues, and the environment, building a culture of trust and responsibility in the laboratory.

References

  • Benchchem. (n.d.). Proper Disposal of Hydroxylamine-15N Hydrochloride: A Guide for Laboratory Professionals.
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23).
  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.
  • Wikipedia. (n.d.). Piperazine.
  • Louisiana State University Health Sciences Center. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • PubMed. (1988, February 1). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
  • Sigma-Aldrich. (2025, November 6).
  • PENTA. (2024, June 28).
  • International Chemical Safety Cards. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE.
  • ResearchGate. (2020, July). Piperazine Derivatives as Dangerous Abused Compounds.
  • Standard Operating Procedure for N-Nitroso-N-methylurea. (2018, August). SOP # 003.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Piperazine: Human health tier II assessment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • Cleanchem Laboratories. (n.d.).
  • Nitrosamines Exchange Community. (2022, June 9).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA).
  • U.S. Environmental Protection Agency (EPA). (n.d.).

Sources

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